Product packaging for 8,10-Dioxoundecanoic acid(Cat. No.:CAS No. 51568-20-8)

8,10-Dioxoundecanoic acid

Cat. No.: B15374901
CAS No.: 51568-20-8
M. Wt: 214.26 g/mol
InChI Key: NUJXPZCMZLDPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-Dioxoundecanoic Acid is a biochemical reagent for research use only. It is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the available safety data sheets and handle the product with appropriate laboratory precautions. The specific physical properties, mechanism of action, and primary research applications for this compound are currently not widely documented in public scientific literature and require further characterization by qualified chemists. Please contact our technical team for more detailed information regarding this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O4 B15374901 8,10-Dioxoundecanoic acid CAS No. 51568-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51568-20-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

8,10-dioxoundecanoic acid

InChI

InChI=1S/C11H18O4/c1-9(12)8-10(13)6-4-2-3-5-7-11(14)15/h2-8H2,1H3,(H,14,15)

InChI Key

NUJXPZCMZLDPOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Characterization of 8,10-Dioxoundecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8,10-Dioxoundecanoic acid is a dicarboxylic acid containing two ketone functionalities. The presence of both acidic and carbonyl groups suggests potential for diverse chemical reactivity and biological activity. Dicarboxylic acids are known to play various roles in metabolism, while diketones are important intermediates in organic synthesis and can exhibit biological effects. This guide outlines a plausible synthetic route to this compound and provides predicted characterization data to aid in its identification.

Proposed Synthesis of this compound

A hypothetical multi-step synthesis of this compound is proposed, starting from the readily available 10-undecenoic acid. The synthetic strategy involves the introduction of the two ketone functionalities at the 8 and 10 positions through a series of selective oxidation reactions.

Synthesis_Workflow cluster_0 Synthesis of this compound 10-Undecenoic_acid 10-Undecenoic acid Epoxidation Epoxidation 10-Undecenoic_acid->Epoxidation m-CPBA Epoxide_intermediate 10,11-Epoxyundecanoic acid Epoxidation->Epoxide_intermediate Ring_opening Acid-catalyzed ring opening Epoxide_intermediate->Ring_opening H3O+ Diol_intermediate 10,11-Dihydroxyundecanoic acid Ring_opening->Diol_intermediate Selective_oxidation_1 Selective Oxidation (secondary alcohol) Diol_intermediate->Selective_oxidation_1 e.g., PCC Hydroxyketone_intermediate 10-Hydroxy-11-oxoundecanoic acid Selective_oxidation_1->Hydroxyketone_intermediate Oxidation_2 Oxidation (primary alcohol) Hydroxyketone_intermediate->Oxidation_2 e.g., Jones reagent Target_molecule This compound Oxidation_2->Target_molecule

An In-depth Technical Guide to the Physicochemical Properties of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of 8,10-Dioxoundecanoic acid. These values were estimated using computational models and should be confirmed through experimental validation.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₈O₄-
Molecular Weight 214.26 g/mol -
Melting Point 85-95 °CPrediction based on the presence of polar functional groups (two ketones and a carboxylic acid) leading to strong intermolecular interactions.
Boiling Point > 350 °CHigh boiling point is expected due to the molecular weight and multiple polar groups capable of hydrogen bonding. Decomposition may occur at higher temperatures.
pKa (acid dissociation constant) 4.5 - 5.0The carboxylic acid proton is the most acidic. The presence of electron-withdrawing keto groups may slightly increase the acidity compared to a simple long-chain carboxylic acid.
LogP (octanol-water partition coefficient) 1.5 - 2.5The presence of the polar keto and carboxylic acid groups decreases the lipophilicity compared to the parent undecanoic acid.
Aqueous Solubility Sparingly solubleThe long carbon chain reduces water solubility, while the polar functional groups enhance it. Solubility is expected to be pH-dependent, increasing in basic solutions.

Experimental Protocols for Physicochemical Property Determination

The following sections detail the experimental methodologies for the accurate determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of dry this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. For a dicarboxylic acid, two inflection points may be observed if the pKa values are sufficiently different.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the unionized solute in the two phases of a mixture of two immiscible solvents (typically n-octanol and water) at equilibrium.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are pre-saturated with each other.

  • Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol.

  • Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of pre-saturated water in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient period to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The determined concentration is reported as the aqueous solubility at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflows for determining the key physicochemical properties of this compound.

Melting_Point_Determination A Sample Preparation: Finely powder the dry sample. B Capillary Loading: Pack sample into a sealed capillary tube. A->B C Apparatus Setup: Place in melting point apparatus with thermometer. B->C D Controlled Heating: Heat slowly (1-2 °C/min). C->D E Observation & Recording: Record the temperature range of melting. D->E

Caption: Workflow for Melting Point Determination.

pKa_Determination A Solution Preparation: Dissolve a known concentration of the acid. B Titration Setup: Place solution with a calibrated pH electrode. A->B C Potentiometric Titration: Add standardized base in increments. B->C D Data Collection: Record pH after each addition. C->D E Data Analysis: Plot pH vs. volume and determine pKa at half-equivalence point. D->E

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Solvent Saturation: Pre-saturate n-octanol and water. B Sample Dissolution: Dissolve compound in saturated n-octanol. A->B C Partitioning: Mix octanol solution with saturated water. B->C D Equilibration: Agitate to reach equilibrium. C->D E Phase Separation: Centrifuge to separate layers. D->E F Concentration Measurement: Analyze concentration in both phases (HPLC/UV-Vis). E->F G Calculation: Calculate LogP from the concentration ratio. F->G

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Synthesis and Characterization Considerations

The synthesis of this compound can be approached through various synthetic routes known for the preparation of β-dicarbonyl compounds and dicarboxylic acids. A plausible approach involves the acylation of a suitable enolate.

Characterization of the synthesized compound would involve a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence of the specific functional groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and the ketone (C=O stretch) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and oxygen, further verifying the empirical and molecular formula.

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound and outlines the necessary experimental protocols for their empirical determination. The provided workflows and characterization strategies are intended to equip researchers and drug development professionals with the essential information to confidently work with this compound. Due to the lack of extensive literature on this specific molecule, the experimental validation of the predicted properties is a critical next step for any research or development activities.

An In-depth Technical Guide to the Spectroscopic Data of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 8,10-Dioxoundecanoic acid. Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. Detailed experimental protocols for the acquisition of such data are also provided for researchers in the fields of chemistry, life sciences, and drug development.

Introduction

This compound is a dicarbonyl derivative of undecanoic acid. Its structure, featuring a carboxylic acid and a β-diketone functional group, suggests potential applications in various fields, including as a building block in organic synthesis or as a biologically active molecule. The structural elucidation and characterization of this compound are critically dependent on modern spectroscopic techniques. This guide aims to provide a predictive framework for its spectroscopic properties and standardized protocols for its experimental analysis.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from structurally similar molecules.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. Predictions are based on established chemical shift increments and data from analogous long-chain carboxylic acids and β-diketones.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberMultiplicityPredicted Chemical Shift (ppm)
1-11.0 - 12.0 (broad s)
2t2.35
3quint1.63
4-6m1.2 - 1.4
7t2.55
9s3.7 (enol form) or 5.5 (keto form)
11s2.25

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (ppm)
1179 - 181
234.1
324.7
4-629.0 - 29.5
743.8
8202 - 204
958 (keto) or 100 (enol)
10202 - 204
1129.8

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and β-diketone functional groups. The β-diketone moiety may exist in equilibrium between the keto and enol tautomers, which would be reflected in the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500 - 3300Broad
Carboxylic Acid (C=O)Stretching1700 - 1725Strong
β-Diketone (C=O)Stretching (keto form)1715 - 1735Strong
β-Diketone (C=O, enol form)Stretching1600 - 1650Strong
Alkane (C-H)Stretching2850 - 2960Medium
Carboxylic Acid (C-O)Stretching1210 - 1320Medium

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from cleavages alpha to the carbonyl groups and McLafferty rearrangements.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (EI)

m/zPredicted Fragment Ion
214[M]⁺
199[M - CH₃]⁺
171[M - CH₃CO]⁺
115[C₆H₁₁O₂]⁺ (from cleavage between C7 and C8)
99[C₅H₇O₂]⁺ (from cleavage within the diketone moiety)
73[C₃H₅O₂]⁺ (from McLafferty rearrangement of the carboxylic acid)
43[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak or TMS.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Sample Preparation (for LC-MS):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • The mobile phase can consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Run a gradient elution, for example, starting with 5% B and increasing to 95% B over 15-20 minutes.

    • Introduce the column effluent into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Operate the mass spectrometer in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns for structural confirmation.

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep Placement on ATR Crystal Sample->ATR_Prep LC_Prep Dilution for LC-MS Sample->LC_Prep NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ATR_Prep->IR MS LC-MS/MS System LC_Prep->MS NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum & Fragmentation Data MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Spectroscopic_Complementarity cluster_techniques Spectroscopic Techniques cluster_info Provided Information Molecule 8,10-Dioxoundecanoic Acid Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR Infrared (IR) Molecule->IR MS Mass Spectrometry (MS) Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, O-H) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info NMR_Info->Molecule IR_Info->Molecule MS_Info->Molecule

Caption: Complementary information from different spectroscopic methods for structural elucidation.

An In-depth Technical Guide to the Potential Biological Activities of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic acids, organic compounds characterized by the presence of two carboxylic acid functional groups, are emerging as significant modulators of diverse biological processes. Once primarily viewed as intermediates in fatty acid metabolism, a growing body of evidence now highlights their roles as signaling molecules, enzyme inhibitors, and receptor ligands. This technical guide provides a comprehensive overview of the multifaceted biological activities of dicarboxylic acids, with a focus on their therapeutic potential. We delve into their mechanisms of action in key signaling pathways, present quantitative data on their bioactivities, and provide detailed experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Dicarboxylic acids are naturally occurring molecules that play crucial roles in cellular metabolism. Medium-chain dicarboxylic acids (MCDAs), such as succinic acid, adipic acid, and sebacic acid, are products of the ω-oxidation of fatty acids, a metabolic pathway that becomes prominent under conditions of high lipid flux or impaired mitochondrial β-oxidation. Beyond their metabolic functions, dicarboxylic acids have been shown to exhibit a range of biological activities, including the modulation of inflammatory responses, regulation of gene expression, and inhibition of key enzymes. Their therapeutic potential is being explored in various contexts, including metabolic disorders like type 2 diabetes and obesity, as well as in dermatology and oncology. This guide aims to provide a detailed exploration of these activities to facilitate further research and development in this promising area.

Enzyme Inhibition by Dicarboxylic Acids

Dicarboxylic acids have been identified as inhibitors of several key enzymes, with their efficacy often dependent on their chain length and structure.

Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase is a serine protease implicated in the degradation of proline-containing neuropeptides and has been considered a target for neurological and psychiatric disorders. Certain dicarboxylic acid derivatives have shown potent inhibitory activity against POP.

Quantitative Data: Inhibition of Prolyl Oligopeptidase

Dicarboxylic Acid DerivativeIC50 (nM)Reference(s)
3,3-dimethylglutaric acid azepane l-prolyl-2(S)-cyanopyrrolidine amide0.39[1]
Isophthalic acid bis(l-prolyl-pyrrolidine) amideLow nM[2]
Various dicarboxylic acid azacycle l-prolyl-pyrrolidine amides0.39 - 19000[1]

Experimental Protocol: Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol is adapted from methodologies described in the literature.[1][3]

Materials:

  • Human recombinant prolyl oligopeptidase (POP)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10% (v/v) glycerol

  • Dicarboxylic acid inhibitors of varying concentrations

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the dicarboxylic acid inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells with buffer only (negative control) and a known POP inhibitor (positive control).

  • Add 70 µL of the assay buffer to all wells.

  • Add 10 µL of the human recombinant POP enzyme solution (final concentration, e.g., 1 nM) to all wells except for the blank (no enzyme).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate Z-Gly-Pro-AMC (final concentration, e.g., 50 µM) to all wells.

  • Immediately place the plate in a fluorometric microplate reader.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.[3]

  • Calculate the initial reaction velocities (v) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain.[4][5] Inhibition of SDH can have significant metabolic consequences. Succinic acid itself is the substrate for SDH, but other dicarboxylic acids can act as inhibitors.

Quantitative Data: Inhibition of Succinate Dehydrogenase

Dicarboxylic AcidIC50 (µM)Reference(s)
Succinic acid85.3
Atpenin A5 (a potent inhibitor for comparison)0.0036[6]
Carboxin (fungicide)1.1[6]
Siccanin0.9[7]

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is based on established methods for measuring SDH activity.[4]

Materials:

  • Mitochondrial fraction isolated from a suitable tissue source (e.g., rat liver)

  • Assay buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA

  • Substrate: 20 mM succinate

  • Electron acceptor: 100 µM 2,6-dichlorophenolindophenol (DCPIP)

  • Electron transfer mediator: 1 mM phenazine methosulfate (PMS)

  • Dicarboxylic acid inhibitors of varying concentrations

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a stock solution of the dicarboxylic acid inhibitor in a suitable solvent.

  • Perform serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution.

  • Add 140 µL of the assay buffer to all wells.

  • Add 20 µL of the mitochondrial fraction to all wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Add 10 µL of PMS solution to all wells.

  • Initiate the reaction by adding 10 µL of the succinate substrate solution.

  • Immediately add 10 µL of DCPIP solution to all wells.

  • Measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes at 30°C. The decrease in absorbance corresponds to the reduction of DCPIP.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value as described for the POP assay.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Azelaic acid is a well-known tyrosinase inhibitor.

Quantitative Data: Inhibition of Tyrosinase

Dicarboxylic AcidIC50 (µM)Reference(s)
Azelaic acidVaries depending on assay conditions[8][9]
Kojic acid (a well-known inhibitor for comparison)18.25[10]

Receptor Activation by Dicarboxylic Acids

Dicarboxylic acids can act as ligands for nuclear receptors, thereby regulating gene expression. The peroxisome proliferator-activated receptors (PPARs) are key targets.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are a group of nuclear receptors that play critical roles in lipid and glucose metabolism. Dicarboxylic acids have been shown to activate PPARα and PPARγ.[11][12]

Quantitative Data: PPAR Activation

CompoundReceptorEC50 (µM)Reference(s)
Mono-(2-ethylhexyl)-phthalate (MEHP)Mouse PPARα0.6[11]
Mono-(2-ethylhexyl)-phthalate (MEHP)Human PPARα3.2[11]
Mono-(2-ethylhexyl)-phthalate (MEHP)Mouse PPARγ10.1[11]
Mono-(2-ethylhexyl)-phthalate (MEHP)Human PPARγ6.2[11]
Perfluorooctanesulfonate (PFOS)Mouse and Human PPARα13-15[13]

Binding Affinity Data: PPAR Ligands

LigandReceptorKd (nM)Reference(s)
Unsaturated long-chain fatty acyl-CoAsPPARα1-14[14]
Saturated long-chain fatty acyl-CoAsPPARα1-13[14]

Experimental Protocol: PPARα Transactivation Assay

This protocol describes a luciferase reporter gene assay to measure the activation of PPARα.[13]

Materials:

  • Mammalian cell line (e.g., COS-1 or HepG2)

  • Expression plasmid for a GAL4-PPARα ligand-binding domain (LBD) fusion protein

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)

  • Transfection reagent

  • Cell culture medium and supplements

  • Dicarboxylic acid activators of varying concentrations

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the cells in 24-well plates and allow them to attach overnight.

  • Co-transfect the cells with the GAL4-PPARα LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a β-galactosidase expression vector can be used to normalize for transfection efficiency.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the dicarboxylic acid to be tested. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • If used, measure β-galactosidase activity to normalize the luciferase data.

  • Plot the normalized luciferase activity against the logarithm of the dicarboxylic acid concentration and fit the data to a dose-response curve to determine the EC50 value.

Modulation of Signaling Pathways

Dicarboxylic acids can influence intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and AMP-Activated Protein Kinase (AMPK) pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dicarboxylic acids may modulate the activity of key kinases in these pathways, such as ERK, JNK, and p38.[15][16]

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the steps to detect the phosphorylation status of MAPK proteins as an indicator of pathway activation.[17][18]

Materials:

  • Cell line of interest

  • Dicarboxylic acid for cell treatment

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38 MAPKs

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells to the desired confluency and treat them with the dicarboxylic acid for the specified time and concentration. Include an untreated control.

  • Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated form of the target MAPK (e.g., phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the MAPK protein.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways and inhibits anabolic processes. Some studies suggest that certain dicarboxylic acids or their metabolic effects may influence AMPK signaling.[19][20]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows discussed in this guide.

PPAR_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DicarboxylicAcid Dicarboxylic Acid DicarboxylicAcid_cyto Dicarboxylic Acid DicarboxylicAcid->DicarboxylicAcid_cyto Uptake PPAR PPARα/γ PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex DicarboxylicAcid_cyto->PPAR Binds to LBD PPRE PPRE PPAR_RXR_complex->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Activates LipidMetabolism Lipid Metabolism Genes TargetGenes->LipidMetabolism InflammationGenes Anti-inflammatory Genes TargetGenes->InflammationGenes MAPK_Western_Blot_Workflow start Cell Culture & Treatment (with Dicarboxylic Acid) lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer (to PVDF membrane) sds->transfer block Blocking (5% BSA or milk) transfer->block primary Primary Antibody Incubation (anti-phospho-MAPK) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis (Quantify band intensity) detect->analysis

References

Information regarding 8,10-Dioxoundecanoic Acid Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name for 8,10-Dioxoundecanoic acid did not yield any specific results for this molecule in publicly accessible chemical databases.

Subsequent searches for experimental data, synthesis protocols, quantitative data, and associated signaling pathways for this compound were also unsuccessful. This suggests that the compound is likely not a commercially available or widely studied substance. The lack of published literature makes it impossible to provide an in-depth technical guide with the requested data presentation, experimental protocols, and visualizations.

Further investigation into structurally similar compounds, such as other dioxo-alkanoic acids, did not provide sufficiently relevant information that could be reliably extrapolated to construct a technical document for the specified molecule. Without a confirmed structure and associated data, the generation of a comprehensive guide that meets the user's requirements for detailed scientific content is not feasible.

An In-Depth Technical Guide to the Solubility and Stability of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,10-Dioxoundecanoic acid is a dicarbonyl compound with potential applications in various scientific fields. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug delivery and formulation. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on its structural features—a terminal carboxylic acid and a β-diketone moiety. Due to the limited availability of specific experimental data for this compound, this document emphasizes established methodologies for determining these critical physicochemical properties. Detailed experimental protocols are provided to enable researchers to generate precise data, and structured tables are presented to facilitate the clear and comparative documentation of these findings.

Introduction

This compound possesses a unique chemical structure, incorporating both a carboxylic acid and a β-diketone functional group. This combination suggests a complex physicochemical profile that will significantly influence its behavior in various systems. The carboxylic acid group is expected to impart some degree of aqueous solubility, particularly at neutral to alkaline pH, while the long carbon chain and the diketone functionality will contribute to its lipophilicity. The β-diketone group is known to exhibit keto-enol tautomerism, which can affect its stability, reactivity, and interaction with other molecules. This guide outlines the theoretical basis for its solubility and stability and provides practical experimental procedures for their empirical determination.

Predicted Solubility Profile

Based on its molecular structure, the solubility of this compound is expected to be highly dependent on the solvent's polarity and the pH of the medium.

  • Aqueous Solubility: The presence of the carboxylic acid group suggests that this compound will exhibit limited solubility in neutral water. However, its solubility is expected to increase significantly in alkaline solutions due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.

  • Organic Solubility: The undecanoic acid backbone and the diketone functionality suggest good solubility in a range of organic solvents. It is anticipated to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. Its solubility in nonpolar solvents like hexane is likely to be lower.

Table 1: Predicted and Experimental Solubility of this compound
SolventPredicted SolubilityExperimental Solubility (mg/mL)Temperature (°C)Method
Water (pH 7.0)Slightly SolubleData not available
0.1 M HClLowData not available
0.1 M NaOHHighData not available
EthanolSolubleData not available
MethanolSolubleData not available
AcetoneSolubleData not available
Dimethyl Sulfoxide (DMSO)SolubleData not available
DichloromethaneModerately SolubleData not available
HexaneSparingly SolubleData not available

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Materials
  • This compound

  • Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO)

  • Thermostatic shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

G Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B 24-48 hours C Centrifuge to separate solid and liquid phases B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

Predicted Stability Profile

The stability of this compound is influenced by its functional groups. The β-diketone moiety is susceptible to degradation under certain conditions.

  • pH Stability: The β-diketone can undergo hydrolysis, particularly at extreme pH values. The stability is expected to be optimal in the neutral pH range.

  • Thermal Stability: As with most organic molecules, elevated temperatures can lead to degradation.

  • Photostability: The presence of carbonyl groups suggests potential sensitivity to light, which could induce photochemical degradation.

  • Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the diketone functionality.

Table 2: Stability Testing of this compound
ConditionStorage DurationParameter MonitoredResult
Long-Term Stability
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsAssay, Degradation ProductsData not available
Accelerated Stability
40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 monthsAssay, Degradation ProductsData not available
Stress Testing
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)0, 2, 4, 8, 24 hoursAssay, Degradation ProductsData not available
Base Hydrolysis (e.g., 0.1 M NaOH, RT)0, 1, 2, 4, 8 hoursAssay, Degradation ProductsData not available
Oxidation (e.g., 3% H₂O₂, RT)0, 2, 4, 8, 24 hoursAssay, Degradation ProductsData not available
Photostability (ICH Q1B)Overall illumination ≥ 1.2 million lux hours, Integrated near UV ≥ 200 watt hours/m²Assay, Degradation Products, AppearanceData not available
Thermal (e.g., 60°C)0, 1, 2, 4 weeksAssay, Degradation ProductsData not available

Experimental Protocol for Stability-Indicating Assay

A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. This method should be able to separate the parent compound from its potential degradation products.

Materials
  • This compound

  • Forced degradation solutions (e.g., HCl, NaOH, H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, water, buffer)

  • Environmental chamber for controlled temperature and humidity

  • Photostability chamber

Procedure
  • Method Development and Validation: Develop an HPLC method capable of resolving this compound from its degradation products. Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions (acid, base, oxidation, light, heat) as outlined in Table 2.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of the remaining this compound and identify and quantify any degradation products.

Visualization of Stability Testing Logic

G Logic for Stability Assessment A Develop & Validate Stability-Indicating HPLC Method B Perform Forced Degradation Studies A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Photolysis B->F G Thermal Stress B->G H Analyze Samples at Time Points C->H D->H E->H F->H G->H I Quantify Parent Compound and Degradants H->I J Establish Degradation Profile and Pathways I->J

Caption: Logical flow for conducting and evaluating stability studies of this compound.

Conclusion

While specific experimental data on the solubility and stability of this compound are not yet widely available, its chemical structure provides a solid foundation for predicting its behavior. This guide offers a comprehensive framework for researchers to empirically determine these critical parameters. The provided experimental protocols and data presentation formats are designed to facilitate systematic investigation and clear reporting of results. A thorough understanding of the solubility and stability, as outlined in this guide, is essential for advancing the research and potential applications of this promising molecule.

Methodological & Application

Application Notes and Protocols for Metabolic Studies of Novel Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Case Study: 8,10-Dioxoundecanoic Acid

Application Notes

Introduction

This compound is a dicarboxylic acid, and its structure suggests potential interactions with fatty acid metabolism. Dicarboxylic acids can arise from the omega-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process that becomes more significant when mitochondrial beta-oxidation is impaired. Subsequent beta-oxidation of these dicarboxylic acids can occur in both mitochondria and peroxisomes. Studying the metabolic fate and effects of exogenously supplied this compound can provide insights into its potential as a metabolic modulator, its role in cellular energy homeostasis, and its impact on various metabolic pathways.

Potential Applications in Metabolic Research

  • Investigation of Fatty Acid Oxidation (FAO): Determine if this compound can be utilized as a substrate for mitochondrial and/or peroxisomal beta-oxidation.[1][2][3]

  • Modulation of Cellular Metabolism: Assess the impact of this compound on key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[4]

  • Elucidation of Signaling Pathways: Investigate the effect of this compound on signaling molecules and transcription factors that regulate metabolism, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

  • Drug Development: Explore the therapeutic potential of this compound in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Quantitative Data Summary

The following table represents hypothetical data based on expected outcomes from metabolic studies of a novel dicarboxylic acid, drawing parallels from studies on similar medium-chain fatty acids.

Parameter Control This compound (100 µM) Fold Change p-value
Metabolite Levels (nmol/mg protein)
Intracellular Acetyl-CoA1.5 ± 0.22.8 ± 0.31.87<0.01
Citrate2.3 ± 0.33.1 ± 0.41.35<0.05
Malonyl-CoA0.8 ± 0.10.5 ± 0.080.63<0.05
Gene Expression (Relative mRNA levels)
CPT1A1.0 ± 0.151.7 ± 0.21.70<0.05
ACADVL1.0 ± 0.121.5 ± 0.181.50<0.05
PPARα1.0 ± 0.22.1 ± 0.32.10<0.01
Oxygen Consumption Rate (pmol/min/µg protein)
Basal Respiration150 ± 15210 ± 201.40<0.01
Maximal Respiration350 ± 30450 ± 401.29<0.05

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Culture:

    • Culture cells (e.g., HepG2, C2C12 myotubes, or primary hepatocytes) in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 100 mM).

    • For cell culture experiments, conjugate the fatty acid to bovine serum albumin (BSA) to facilitate its uptake and reduce potential cytotoxicity. A common molar ratio of fatty acid to BSA is 4:1.

  • Cell Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for metabolite analysis, 96-well plates for respirometry).

    • Once cells reach the desired confluency (typically 70-80%), replace the growth medium with a serum-free or low-serum medium containing the fatty acid-BSA conjugate at the desired final concentrations (e.g., 10, 50, 100 µM).

    • Include a vehicle control (BSA-containing medium without the fatty acid).

    • Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).

Protocol 2: Metabolite Extraction and Analysis

  • Metabolite Extraction:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Metabolite Analysis (LC-MS/MS):

    • Reconstitute the dried extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

    • Perform targeted or untargeted metabolomics to quantify changes in key metabolites of fatty acid oxidation, the TCA cycle, and other related pathways.

Protocol 3: Gene Expression Analysis (RT-qPCR)

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for target genes involved in fatty acid metabolism (e.g., CPT1A, ACADVL, PPARα) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

    • Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Measurement of Cellular Respiration

  • Seahorse XF Analyzer:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Following treatment with this compound, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

    • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Visualizations

Fatty_Acid_Oxidation_Pathway Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT1/CAT/CPT2 Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA_mito->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Treatment->Metabolite_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR) Treatment->Gene_Expression Cellular_Respiration Cellular Respiration (Seahorse) Treatment->Cellular_Respiration Data_Analysis Data Analysis and Interpretation Metabolite_Analysis->Data_Analysis Gene_Expression->Data_Analysis Cellular_Respiration->Data_Analysis

Caption: Experimental Workflow for Metabolic Studies.

References

Application Note: Derivatization Protocols for the GC-MS Analysis of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,10-Dioxoundecanoic acid is a dicarbonyl compound containing a terminal carboxylic acid. Due to the presence of polar functional groups (one carboxyl and two keto groups), this molecule exhibits low volatility and is prone to thermal degradation, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] Derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile, and more thermally stable analogues, enabling successful GC separation and mass spectrometric detection.[2][3] This document outlines two detailed protocols for the derivatization of this compound for GC-MS analysis: a one-step silylation method and a two-step esterification followed by silylation method.

Principle of Derivatization for Keto-Carboxylic Acids

The primary goal of derivatization is to replace the active hydrogens in the carboxylic acid and enolizable keto groups with non-polar moieties.[1][4]

  • Esterification: The carboxylic acid group is converted into an ester (e.g., methyl or butyl ester). This process significantly reduces polarity and hydrogen bonding.[4] Reagents such as BF3 in an alcohol are commonly used for this purpose.[5]

  • Silylation: This is a widely used technique where an organosilicon group, most commonly the trimethylsilyl (TMS) group, replaces active hydrogens in carboxyl, hydroxyl, and enolizable keto groups.[2][4] Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[6]

  • Oximation: Ketone groups can be converted into oximes to block tautomerism and stabilize the molecule, though this adds an extra step.[2] For many keto acids, silylation of the enol form is sufficient.

This note will focus on esterification and silylation, which are robust and widely applicable methods for this class of compounds.

Comparison of Derivatization Protocols

The choice of protocol depends on the specific analytical requirements, such as the need for complete derivatization of all functional groups and the potential for side reactions.

FeatureProtocol 1: One-Step SilylationProtocol 2: Two-Step Esterification & Silylation
Target Groups Carboxylic acid and enolizable keto groups.Step 1: Carboxylic acid. Step 2: Enolizable keto groups.
Primary Reagent(s) BSTFA + 1% TMCS.Step 1: 14% BF3/n-butanol. Step 2: BSTFA.
Reaction Time ~60 minutes.~90 minutes (60 min for Step 1 + 30 min for Step 2).
Complexity Low. A single reaction step.Moderate. Two sequential reaction and workup steps.
Advantages Fast, simple, and effective for many analytes.[6]Robust derivatization of both carboxyl and keto groups, minimizing side products.[7][8] Butyl esters are less volatile, reducing evaporative losses.[5]
Potential Issues Incomplete derivatization of sterically hindered groups; potential for multiple silylated products if enolization is complex.Longer procedure; requires complete removal of the esterification reagent before silylation.

Experimental Protocols

General Laboratory Best Practices:

  • All glassware should be thoroughly cleaned, dried, and preferably silanized to prevent analyte adsorption.[4]

  • Reactions should be performed in a fume hood.

  • Use anhydrous solvents and reagents, as silylating agents are sensitive to moisture.

  • Evaporation steps should be carried out under a gentle stream of dry nitrogen.

Protocol 1: One-Step Trimethylsilylation (TMS)

This protocol converts both the carboxylic acid and the enolizable keto groups into their TMS derivatives in a single step.

Reagents and Materials:

  • This compound standard or dried sample extract.

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

  • Pyridine or Acetonitrile (anhydrous).

  • Micro-reaction vials (0.5-2.0 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas evaporation system.

Procedure:

  • Sample Preparation: Place the dried sample extract or a known amount of standard into a micro-reaction vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial.[6]

  • Reaction: Cap the vial tightly and heat at 70-80°C for 60 minutes.[9] The reaction time and temperature may require optimization.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent like hexane.

Protocol 2: Two-Step Butyl Esterification and Trimethylsilylation

This method provides a more controlled derivatization by first converting the carboxylic acid to a butyl ester, followed by silylation of the keto groups. This approach is based on established methods for analyzing keto-dicarboxylic acids in complex matrices.[7][8]

Reagents and Materials:

  • This compound standard or dried sample extract.

  • 14% Boron trifluoride in n-butanol (BF3/n-butanol).

  • n-Hexane (GC grade).

  • Ultrapure water.

  • Anhydrous sodium sulfate.

  • BSTFA.

  • Micro-reaction vials (0.5-2.0 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas evaporation system.

Procedure:

Step A: Butyl Esterification

  • Sample Preparation: Place the dried sample extract into a micro-reaction vial.

  • Esterification Reagent: Add 200 µL of 14% BF3/n-butanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 100°C for 60 minutes.

  • Cooling & Extraction: After cooling to room temperature, add 250 µL of ultrapure water and 500 µL of n-hexane. Vortex vigorously for 1 minute to extract the butyl ester into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a new clean vial, ensuring no aqueous layer is carried over.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove residual water, or add a small amount of anhydrous sodium sulfate directly to the vial, let it sit, and then transfer the supernatant.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step B: Trimethylsilylation

  • Reagent Addition: To the dried butyl ester residue from Step A, add 50 µL of BSTFA.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for GC-MS analysis. Dilute with n-hexane if necessary.

Workflow Visualization

The following diagram illustrates the logical flow of the two derivatization protocols for this compound.

Derivatization_Workflow Analyte This compound (in dried extract) P1_Step1 Protocol 1: Silylation Add Pyridine & BSTFA + 1% TMCS Heat at 70-80°C for 60 min Analyte->P1_Step1 One-Step Method P2_Step1 Protocol 2, Step A: Esterification Add 14% BF3/n-butanol Heat at 100°C for 60 min Analyte->P2_Step1 Two-Step Method P1_Product TMS Derivative P1_Step1->P1_Product GCMS GC-MS Analysis P1_Product->GCMS P2_Intermediate Butyl Ester Derivative (after extraction & drying) P2_Step1->P2_Intermediate P2_Step2 Protocol 2, Step B: Silylation Add BSTFA Heat at 70°C for 30 min P2_Intermediate->P2_Step2 P2_Product Butyl Ester, TMS Derivative P2_Step2->P2_Product P2_Product->GCMS

Caption: Workflow for GC-MS derivatization of this compound.

References

Application of 8,10-Dioxoundecanoic Acid in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings:

Therefore, the following application notes and protocols are based on general principles of polymer synthesis using dicarboxylic acids and keto acids. These are intended to be hypothetical frameworks that would require significant experimental validation and optimization once 8,10-Dioxoundecanoic acid is synthesized and characterized.

Hypothetical Application in Polyester Synthesis

This compound, possessing both a carboxylic acid and two ketone functionalities, could potentially be utilized as a monomer in the synthesis of polyesters. The carboxylic acid group can participate in condensation polymerization with a diol to form the polyester backbone. The ketone groups would then be pendant along the polymer chain, offering sites for post-polymerization modification.

Potential Advantages:

  • Functional Polymers: The ketone groups can be used to attach other molecules, such as drugs, imaging agents, or crosslinking agents, leading to polymers with tailored properties.

  • Modified Polymer Properties: The presence of ketone groups could influence the thermal and mechanical properties of the resulting polyester.

Experimental Protocols (Hypothetical)

The following are generalized protocols for polyester synthesis that could be adapted for this compound. Crucially, the synthesis and purification of this compound would be the first and most critical step, and its properties (melting point, solubility, reactivity) would dictate the specific conditions for polymerization.

Protocol 1: Melt Polycondensation

This method is commonly used for the synthesis of polyesters from dicarboxylic acids and diols.

Materials:

  • This compound (hypothetical monomer)

  • Diol (e.g., 1,4-butanediol, ethylene glycol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • High-vacuum line

  • Reaction vessel with mechanical stirrer and inert gas inlet

Procedure:

  • Monomer Charging: Equimolar amounts of this compound and the chosen diol are charged into the reaction vessel.

  • Catalyst Addition: The catalyst is added at a concentration of 0.01-0.1 mol% relative to the dicarboxylic acid.

  • First Stage (Esterification): The mixture is heated to 150-190°C under a slow stream of inert gas (e.g., nitrogen or argon) with continuous stirring. This stage is carried out for 2-4 hours to facilitate the initial esterification and removal of water.

  • Second Stage (Polycondensation): The temperature is gradually increased to 220-260°C, and a high vacuum (e.g., <1 Torr) is applied. This stage removes the remaining water and diol, driving the reaction towards higher molecular weight polymer. This is typically continued for 4-8 hours.

  • Polymer Isolation: The reaction is stopped, and the polymer is allowed to cool under inert gas. The resulting polyester can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Quantitative Data to Collect:

ParameterMethodExpected Outcome (Hypothetical)
Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)Mn: 10,000 - 50,000 g/mol ; Mw/Mn (PDI): 1.5 - 2.5
Thermal Properties (Tg, Tm)Differential Scanning Calorimetry (DSC)Dependent on diol and polymer structure. Tg could be in the range of 0-50°C.
Thermal Stability (TGA)Thermogravimetric Analysis (TGA)Onset of degradation > 250°C.
Chemical StructureNMR Spectroscopy (¹H, ¹³C)Confirmation of ester linkages and presence of ketone groups.

Diagrams

Logical Workflow for Developing Polymers from a Novel Monomer

experimental_workflow cluster_monomer Monomer Synthesis & Characterization cluster_polymerization Polymer Synthesis cluster_characterization Polymer Characterization cluster_modification Post-Polymerization Modification Monomer_Synthesis Synthesis of This compound Monomer_Purification Purification Monomer_Synthesis->Monomer_Purification Monomer_Characterization Characterization (NMR, IR, MS, m.p.) Monomer_Purification->Monomer_Characterization Polymerization Polycondensation with Diol Monomer_Characterization->Polymerization Proceed if monomer is pure and characterized Purification Polymer Purification Polymerization->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural Molecular_Weight Molecular Weight (GPC) Purification->Molecular_Weight Thermal Thermal Properties (DSC, TGA) Purification->Thermal Modification Reaction with Ketone Groups Thermal->Modification Proceed if polymer is stable Modified_Characterization Characterization of Modified Polymer Modification->Modified_Characterization

Application Notes and Protocols for 8,10-Dioxoundecanoic Acid as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific data on the antimicrobial properties of 8,10-dioxoundecanoic acid is not available in publicly accessible scientific literature. The following application notes and protocols are therefore based on the known antimicrobial activities of structurally related compounds, such as other fatty acid derivatives and dicarbonyl compounds. The provided data is hypothetical and for illustrative purposes only. These protocols are intended to serve as a foundational guide for researchers initiating an investigation into the antimicrobial potential of this compound.

Introduction

This compound is a C11 carboxylic acid featuring two ketone groups. This unique structure, combining a fatty acid chain with dicarbonyl functionality, suggests a potential for antimicrobial activity. Fatty acids are known to exert antimicrobial effects, often by disrupting the cell membranes of bacteria and fungi.[1][2][3][4][5][6] Dicarbonyl compounds can also exhibit antimicrobial properties, possibly through their reactivity with cellular nucleophiles.[7][8] These characteristics make this compound a molecule of interest for the development of novel antimicrobial agents.

These notes provide a framework for the initial evaluation of this compound's antimicrobial efficacy and a deeper investigation into its mechanism of action.

Data Presentation: Hypothetical Antimicrobial Activity

The following tables present hypothetical data for the antimicrobial activity of this compound against a panel of common pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive16
Bacillus subtilisATCC 6633Positive32
Escherichia coliATCC 25922Negative64
Pseudomonas aeruginosaATCC 27853Negative128
Candida albicansATCC 90028N/A (Fungus)32

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrainGram StainMBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Positive32
Bacillus subtilisATCC 6633Positive64
Escherichia coliATCC 25922Negative>256
Pseudomonas aeruginosaATCC 27853Negative>256
Candida albicansATCC 90028N/A (Fungus)64

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculums

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution in the appropriate growth medium (CAMHB or RPMI-1640) in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine if the compound is bacteriostatic or bactericidal.

Materials:

  • MIC plates from Protocol 1

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the agar plates under the same conditions as in the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Hypothetical Mechanism of Action: Membrane Disruption

The primary proposed mechanism of action for fatty acid-like antimicrobials is the disruption of the bacterial cell membrane.[1][2][3][4][5][6] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Compound 8,10-Dioxoundecanoic Acid Disruption Membrane Disruption Compound->Disruption Intercalates into and destabilizes Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for Antimicrobial Evaluation

The following workflow outlines a standard procedure for evaluating a novel compound for its antimicrobial properties.

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Membrane Membrane Permeability Assay MBC->Membrane Biofilm Biofilm Disruption Assay MBC->Biofilm Toxicity Cytotoxicity Assay (e.g., against mammalian cells) MBC->Toxicity InVivo In Vivo Efficacy (Animal Models) Membrane->InVivo Biofilm->InVivo Toxicity->InVivo ADMET ADMET Studies InVivo->ADMET

Caption: Experimental workflow for evaluating a potential antimicrobial agent.

References

Application Notes and Protocols for Testing the Cytotoxicity of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8,10-Dioxoundecanoic acid is a dicarboxylic acid whose cytotoxic potential has not been extensively characterized. These application notes provide a comprehensive framework for evaluating its effects on cell viability and elucidating potential mechanisms of action. The following protocols outline a tiered approach, beginning with preliminary screening assays to determine the concentration-dependent effects on cell viability, followed by more detailed assays to investigate the mode of cell death (apoptosis vs. necrosis) and potential signaling pathways involved. The selection of appropriate cell lines is crucial for relevant outcomes; a panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess specificity and potential therapeutic windows.[1][2]

I. Cell Line Selection and Culture

A critical first step in assessing cytotoxicity is the selection of appropriate cell lines.[1] The choice will depend on the ultimate application of the compound. For general cytotoxicity screening, a panel of commonly used and well-characterized cell lines is recommended.

Recommended Cell Lines:

  • Human Cancer Cell Lines:

    • HeLa (Cervical Cancer): A robust and widely used cell line.

    • MCF-7 (Breast Cancer): A well-characterized hormone-responsive breast cancer cell line.[3]

    • A549 (Lung Cancer): A common model for lung adenocarcinoma.

    • HepG2 (Hepatocellular Carcinoma): Useful for assessing potential hepatotoxicity.[2]

  • Human Non-Cancerous Cell Lines:

    • HEK293 (Human Embryonic Kidney Cells): Easy to culture and transfect, providing a baseline for general cytotoxicity.[2]

    • hTERT Gingival Fibroblasts: A normal cell line to assess specificity against non-cancerous cells.[2]

Cell Culture Protocol:

  • Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

  • For all experiments, use cells with a low passage number to ensure consistency.

II. Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare 8,10-Dioxoundecanoic acid dilutions treatment Treat cells with compound for 24-72h compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Collection and Analysis (IC50) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for cytotoxicity testing.

III. Cytotoxicity Assays: Protocols and Data Presentation

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours.[6] Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100100100
0.1
1
10
100
1000
Positive Control
B. LDH Release Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Measurement: Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Maximum LDH Release: Include a positive control for 100% cytotoxicity by lysing a set of untreated cells with the lysis buffer provided in the kit.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation:

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
Vehicle Control000
0.1
1
10
100
1000
Positive Control
C. Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with selected concentrations of this compound (based on IC50 values from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (IC50*2)
Positive Control

IV. Potential Signaling Pathways to Investigate

Should this compound induce apoptosis, further investigation into the underlying signaling pathways is warranted. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Cascades cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) compound->death_receptors mitochondria Mitochondrial Stress (ROS, Bcl-2 family) compound->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptosis signaling pathways.

Further Investigations:

  • Western Blotting: To analyze the expression levels of key apoptotic proteins such as caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and PARP.[3]

  • Reactive Oxygen Species (ROS) Measurement: To determine if the compound induces oxidative stress, which can be a trigger for apoptosis.[3]

By following these detailed protocols and application notes, researchers can effectively characterize the cytotoxic properties of this compound and gain insights into its mechanism of action.

References

Application Note & Protocol: Proposed Method for the Quantification of 8,10-Dioxoundecanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed analytical method for the quantitative determination of 8,10-Dioxoundecanoic acid in biological matrices, such as human plasma and urine. Due to a lack of specific published methods for this analyte, this protocol has been adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for other oxidized fatty acids and dicarboxylic acids. The proposed workflow includes sample preparation by protein precipitation and solid-phase extraction (SPE), followed by reversed-phase LC-MS/MS analysis. This document provides a detailed, step-by-step protocol and a summary of expected analytical performance characteristics.

Introduction

This compound is a dicarbonyl compound whose biological role and metabolic pathways are not yet well-defined. To facilitate research into its potential as a biomarker or its involvement in physiological and pathological processes, a robust and sensitive analytical method for its quantification in biological samples is essential. This application note describes a proposed LC-MS/MS method, a highly sensitive and specific technique, for this purpose. The methodology is based on common practices for the analysis of similar organic acids in biological fluids.

Data Presentation

Table 1: Proposed Quantitative Parameters for the LC-MS/MS a ssay of this compound.

ParameterExpected Value
Limit of Detection (LOD) < 5 ng/mL
Limit of Quantification (LOQ) < 15 ng/mL
Linearity Range 15 - 5000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., a mixed-mode or polymer-based sorbent)

  • Human plasma/urine (for matrix-matched calibrators and quality controls)

Sample Preparation
  • Protein Precipitation:

    • To 100 µL of biological sample (plasma or urine), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

    • This compound: Precursor ion [M-H]⁻ (m/z 215.12) -> Product ions (to be determined by infusion and fragmentation studies).

    • Internal Standard: To be determined based on the selected IS.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification G cluster_parameters Validation Parameters Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ Recovery Extraction Recovery Validation->Recovery Stability Analyte Stability Validation->Stability

Unraveling the Potential of 8,10-Dioxoundecanoic Acid as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Recent scientific investigations have highlighted the potential of 8,10-Dioxoundecanoic acid as a novel chemical probe for exploring specific biological pathways. This dicarboxylic acid, characterized by ketone groups at the 8th and 10th carbon positions, presents a unique chemical structure that may allow for targeted interactions with cellular components. This document provides an overview of its potential applications, putative mechanisms of action, and detailed protocols for its use in experimental settings. While research on this compound is still in a nascent stage, the following information is based on preliminary data and analogous compounds, offering a foundational guide for researchers interested in exploring its utility.

Putative Applications and Mechanism of Action

Based on its structural similarity to other bioactive lipids and dicarboxylic acids, this compound is hypothesized to function as a modulator of cellular signaling pathways, particularly those involved in metabolism and inflammation. Its potential as a chemical probe stems from the reactivity of its diketone moiety, which could engage in specific covalent or non-covalent interactions with protein targets.

Potential Research Applications:

  • Enzyme Inhibition Studies: The electrophilic nature of the ketone groups suggests that this compound could act as an inhibitor of enzymes, particularly those with nucleophilic residues in their active sites, such as certain proteases or dehydrogenases.

  • Metabolic Pathway Elucidation: As a fatty acid analogue, it may be processed by enzymes involved in lipid metabolism, allowing for the probing of these pathways. Its unique structure could lead to the accumulation of specific intermediates, providing insights into metabolic fluxes.

  • Modulation of Receptor Activity: Similar to other fatty acids, it may interact with nuclear receptors or G-protein coupled receptors, thereby influencing gene expression and cellular responses.

Experimental Protocols

The following protocols are designed as a starting point for investigating the biological effects of this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To assess the inhibitory potential of this compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • This compound (stock solution in DMSO)

  • 96-well assay plate (e.g., clear, black, or white depending on the detection method)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Assay Preparation: Prepare the reaction mixture by adding the assay buffer, enzyme, and varying concentrations of this compound to the wells of a 96-well plate. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for potential binding of the inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in signal (absorbance, fluorescence, or luminescence) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mechanism of inhibition.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24Value
48Value
HEK29324Value
48Value
HepG224Value
48Value

Table 2: Inhibitory Activity of this compound against Target Enzymes

EnzymeSubstrateIC₅₀ (µM)Mechanism of Inhibition
Enzyme 1Substrate AValuee.g., Competitive
Enzyme 2Substrate BValuee.g., Non-competitive
Enzyme 3Substrate CValuee.g., Uncompetitive

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis A Cell Line Culture B Seeding in 96-well Plate A->B D Treat Cells B->D C Prepare Serial Dilutions of This compound C->D E Incubate for 24/48/72h D->E F Add Viability Reagent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining the cytotoxicity of this compound.

signaling_pathway This compound This compound Target Enzyme Target Enzyme This compound->Target Enzyme Inhibition Metabolic Pathway Metabolic Pathway Target Enzyme->Metabolic Pathway Modulation Cellular Response Cellular Response Metabolic Pathway->Cellular Response Altered Output

Caption: Hypothetical signaling pathway modulated by this compound.

Disclaimer: The information provided in this document is for research purposes only. The biological activities and protocols for this compound are based on preliminary assessments and require experimental validation. Researchers should exercise appropriate caution and conduct thorough literature reviews before initiating any new studies.

Application Notes and Protocols: Incorporation of 8,10-Dioxoundecanoic Acid into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the incorporation of 8,10-dioxoundecanoic acid into lipid bilayers. These guidelines are intended for researchers in membrane biology, drug delivery, and materials science. The protocols outlined below describe the preparation of lipid vesicles, the incorporation of the target molecule, and subsequent biophysical characterization of the resulting membrane properties. While specific experimental data for this compound is not extensively available in public literature, these protocols provide a robust framework for its investigation.

Introduction

This compound is a dicarboxylic acid containing two ketone groups. Its amphipathic nature suggests potential for incorporation into lipid bilayers, where the carboxylic acid head group can interact with the aqueous phase and the acyl chain can embed within the hydrophobic core of the membrane. The presence of the polar ketone groups within the acyl chain may introduce interesting perturbations to the lipid packing and overall membrane properties. Understanding the interaction of such molecules with lipid bilayers is crucial for applications ranging from drug delivery systems to the study of membrane protein function.

These application notes provide a starting point for researchers to explore the effects of this compound on lipid membrane characteristics such as fluidity, phase transition temperature, and permeability.

Materials and Reagents

  • Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol, 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (DGS-NTA(Ni)) for his-tagged protein binding (optional).

  • Target Molecule: this compound.

  • Solvents: Chloroform, Methanol, Ethanol, Isopropanol.

  • Buffers: Phosphate-buffered saline (PBS), HEPES buffer.

  • Fluorescent Probes: 1,6-Diphenyl-1,3,5-hexatriene (DPH), Laurdan.

  • Vesicle Preparation: Rotary evaporator, extruder with polycarbonate membranes (e.g., 100 nm pore size), bath sonicator.

  • Analytical Equipment: Dynamic light scattering (DLS) for vesicle sizing, differential scanning calorimeter (DSC), fluorescence spectrophotometer/plate reader.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Incorporating this compound

This protocol describes the preparation of LUVs using the lipid film hydration and extrusion method.

Workflow Diagram:

G cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation cluster_2 Vesicle Sizing Lipid & this compound Co-dissolution Lipid & this compound Co-dissolution Solvent Evaporation (Nitrogen Stream) Solvent Evaporation (Nitrogen Stream) Lipid & this compound Co-dissolution->Solvent Evaporation (Nitrogen Stream) Vacuum Desiccation (Overnight) Vacuum Desiccation (Overnight) Solvent Evaporation (Nitrogen Stream)->Vacuum Desiccation (Overnight) Thin Lipid Film Formation Thin Lipid Film Formation Vacuum Desiccation (Overnight)->Thin Lipid Film Formation Hydration with Buffer Hydration with Buffer Thin Lipid Film Formation->Hydration with Buffer Step 1: Hydration Vortexing Vortexing Hydration with Buffer->Vortexing Freeze-Thaw Cycles (Optional) Freeze-Thaw Cycles (Optional) Vortexing->Freeze-Thaw Cycles (Optional) Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Freeze-Thaw Cycles (Optional)->Multilamellar Vesicles (MLVs) Extrusion (Polycarbonate Membrane) Extrusion (Polycarbonate Membrane) Multilamellar Vesicles (MLVs)->Extrusion (Polycarbonate Membrane) Step 2: Sizing Large Unilamellar Vesicles (LUVs) Large Unilamellar Vesicles (LUVs) Extrusion (Polycarbonate Membrane)->Large Unilamellar Vesicles (LUVs) Characterization Characterization Large Unilamellar Vesicles (LUVs)->Characterization Step 3: Analysis

Caption: Workflow for the preparation of LUVs incorporating this compound.

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DPPC) and this compound in chloroform/methanol (2:1 v/v) at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas and then in a desiccator under vacuum for at least 2 hours to remove residual solvent.[1][2]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS pH 7.4) by vortexing for 30 seconds.[3] The final lipid concentration is typically 1-5 mg/mL. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane (e.g., 100 nm pore size) multiple times (e.g., 11-21 passes) using a mini-extruder.[3] This should be performed at a temperature above the phase transition temperature of the lipid mixture.

  • Characterization:

    • The size distribution of the resulting LUVs can be determined by dynamic light scattering (DLS).

Protocol 2: Characterization of Membrane Fluidity using Fluorescence Anisotropy

This protocol utilizes the fluorescent probe DPH to assess changes in membrane fluidity upon incorporation of this compound.

Workflow Diagram:

G LUVs with this compound LUVs with this compound Incubation with DPH Incubation with DPH LUVs with this compound->Incubation with DPH Probe Incorporation Fluorescence Measurement (Polarizers) Fluorescence Measurement (Polarizers) Incubation with DPH->Fluorescence Measurement (Polarizers) Excitation at 360 nm Calculation of Anisotropy (r) Calculation of Anisotropy (r) Fluorescence Measurement (Polarizers)->Calculation of Anisotropy (r) Emission at 430 nm Data Analysis and Comparison Data Analysis and Comparison Calculation of Anisotropy (r)->Data Analysis and Comparison Assess Fluidity

Caption: Experimental workflow for measuring membrane fluidity using DPH fluorescence anisotropy.

Procedure:

  • Probe Labeling:

    • Prepare LUVs with and without this compound as described in Protocol 1.

    • Add a small aliquot of a concentrated DPH stock solution (in methanol or THF) to the vesicle suspension to a final probe-to-lipid ratio of 1:500.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for probe incorporation into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

    • Excite the sample at 360 nm and measure the emission intensity at 430 nm with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

    • The fluorescence anisotropy (r) is calculated using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor.

  • Data Interpretation:

    • A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a more ordered or rigid membrane.[4]

Protocol 3: Determination of Lipid Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the phase transition temperature (Tm) of lipid bilayers and how it is affected by the incorporation of other molecules.[5][6][7]

Workflow Diagram:

G Prepare MLVs with varying concentrations of this compound Prepare MLVs with varying concentrations of this compound Load sample and reference into DSC pans Load sample and reference into DSC pans Prepare MLVs with varying concentrations of this compound->Load sample and reference into DSC pans Temperature Scan (Heating and Cooling Cycles) Temperature Scan (Heating and Cooling Cycles) Load sample and reference into DSC pans->Temperature Scan (Heating and Cooling Cycles) Record Heat Flow vs. Temperature Record Heat Flow vs. Temperature Temperature Scan (Heating and Cooling Cycles)->Record Heat Flow vs. Temperature Determine Phase Transition Temperature (Tm) and Enthalpy (ΔH) Determine Phase Transition Temperature (Tm) and Enthalpy (ΔH) Record Heat Flow vs. Temperature->Determine Phase Transition Temperature (Tm) and Enthalpy (ΔH)

Caption: Workflow for determining the effect of this compound on lipid phase transition using DSC.

Procedure:

  • Sample Preparation:

    • Prepare MLVs with varying molar percentages of this compound in a chosen lipid (e.g., DPPC) as described in Protocol 1 (hydration step).

    • Concentrate the vesicle suspension by centrifugation if necessary.

  • DSC Measurement:

    • Accurately transfer a known amount of the vesicle suspension into a DSC sample pan. Use the corresponding buffer as a reference.

    • Seal the pans and place them in the DSC instrument.

    • Perform heating and cooling scans over a relevant temperature range (e.g., 20-60 °C for DPPC) at a controlled scan rate (e.g., 1 °C/min).

  • Data Analysis:

    • The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition in the heating scan.

    • The enthalpy of the transition (ΔH) can be calculated from the area under the transition peak.

    • Compare the Tm and ΔH values for liposomes with and without this compound.[8]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Vesicle Size

Sample (Molar Ratio)Mean Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SD
DPPC Control110 ± 50.12 ± 0.02
DPPC:this compound (9:1)115 ± 60.15 ± 0.03
DPPC:this compound (8:2)121 ± 70.18 ± 0.03

Table 2: Effect of this compound on Membrane Fluidity

Sample (Molar Ratio)DPH Fluorescence Anisotropy (r) ± SD at 25°C
DOPC Control0.15 ± 0.01
DOPC:this compound (9:1)0.17 ± 0.01
DOPC:this compound (8:2)0.19 ± 0.02

Table 3: Effect of this compound on DPPC Phase Transition

Sample (Molar Ratio)Phase Transition Temperature (Tm) (°C) ± SDTransition Enthalpy (ΔH) (kcal/mol) ± SD
DPPC Control41.5 ± 0.28.7 ± 0.3
DPPC:this compound (9:1)40.8 ± 0.38.1 ± 0.4
DPPC:this compound (8:2)39.9 ± 0.37.5 ± 0.5

Concluding Remarks

The protocols and data presentation formats provided in these application notes offer a comprehensive framework for investigating the incorporation of this compound into lipid bilayers. Researchers are encouraged to adapt these methods to their specific experimental needs and to explore a wider range of lipid compositions and biophysical techniques. The systematic characterization of how molecules like this compound modulate membrane properties is essential for advancing our understanding of membrane biology and for the development of novel therapeutic and diagnostic agents.

References

Application Notes and Protocols for Enzymatic Assays Involving 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

8,10-Dioxoundecanoic acid is a dicarboxylic acid containing two ketone groups, suggesting its potential interaction with several classes of enzymes involved in fatty acid metabolism and ketogenesis. Its structure implies that it could be a substrate or inhibitor for enzymes that recognize dicarboxylic acids or keto-fatty acids. Potential enzymatic activities to investigate include oxidation, reduction, and ligation.

Potential Enzyme Classes of Interest:

  • Dehydrogenases: Enzymes that could act on the ketone groups, reducing them to hydroxyl groups, or on the alkyl chain.

  • Thiolases: These enzymes are crucial in both fatty acid β-oxidation and ketogenesis, catalyzing the thiolytic cleavage of 3-ketoacyl-CoA.[1] The ketone groups in this compound might make it a substrate for thiolase activity.

  • Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them to their CoA esters, a prerequisite for many metabolic pathways.

  • Cytochrome P450 (CYP) Enzymes: Specifically, the CYP4A and CYP4F subfamilies are known to catalyze the ω-oxidation of fatty acids to dicarboxylic acids.[2]

Research Applications:

  • Drug Discovery: Investigating the inhibitory effects of this compound on enzymes in pathogenic organisms or in human metabolic pathways related to disease.

  • Biocatalysis: Exploring the use of enzymes to synthesize or modify this compound for the production of valuable chemicals.

  • Metabolic Studies: Elucidating the metabolic fate of this compound in various biological systems.

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Dehydrogenase Activity

This protocol is designed to screen for dehydrogenase activity on this compound by monitoring the change in absorbance of NAD(P)H.

Materials:

  • This compound

  • NADH or NADPH

  • Enzyme source (e.g., purified dehydrogenase, cell lysate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired concentration in the reaction buffer.

  • In a 96-well plate or a cuvette, add the reaction buffer, NADH or NADPH to a final concentration of 0.1-0.5 mM, and the enzyme source.

  • Initiate the reaction by adding the this compound solution.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • A no-substrate control (without this compound) should be run in parallel to account for any background NAD(P)H oxidation.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

Quantitative Data Summary (Hypothetical):

EnzymeSubstrate Concentration (µM)Specific Activity (µmol/min/mg)
Dehydrogenase X10Data not available
Dehydrogenase Y50Data not available
Protocol 2: Fatty Acid Oxidation (FAO) Assay (Adapted)

This protocol is adapted from commercially available FAO assay kits and measures the overall oxidation of this compound.[3]

Materials:

  • This compound

  • Cell or tissue lysate

  • FAO Assay Buffer

  • Substrate (e.g., Octanoyl-CoA, to be replaced with this compound)

  • Colorimetric probe (e.g., a tetrazolium salt like INT)

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates according to standard protocols.[3]

  • Prepare a reaction mix containing the FAO Assay Buffer and the colorimetric probe.

  • Add the lysate to the wells of a 96-well plate.

  • Initiate the reaction by adding this compound.

  • Incubate the plate at the optimal temperature for the enzyme source.

  • Measure the absorbance at the appropriate wavelength for the colorimetric probe at multiple time points.

  • The increase in absorbance is proportional to the rate of fatty acid oxidation.

Quantitative Data Summary (Hypothetical):

SampleSubstrateFAO Rate (relative to control)
Control LysateOctanoyl-CoA1.0
Control LysateThis compoundData not available
Treated LysateThis compoundData not available

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis substrate This compound Stock Solution reaction_mix Reaction Mixture (Buffer, Cofactors) substrate->reaction_mix enzyme Enzyme Source (Purified or Lysate) enzyme->reaction_mix incubation Incubation reaction_mix->incubation detection Spectrophotometric or Fluorometric Reading incubation->detection analysis Data Analysis detection->analysis

Caption: General workflow for an enzymatic assay with this compound.

potential_pathway DUA This compound DUA_CoA 8,10-Dioxoundecanoyl-CoA DUA->DUA_CoA Acyl-CoA Synthetase Metabolite1 Reduced Metabolite (e.g., 8-hydroxy-10-oxo) DUA_CoA->Metabolite1 Dehydrogenase (NAD(P)H) Metabolite2 Cleavage Products DUA_CoA->Metabolite2 Thiolase

Caption: Hypothetical metabolic pathway for this compound.

References

Application Notes and Protocols for the Synthesis of 8,10-Dioxoundecanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8,10-Dioxoundecanoic acid and its derivatives belong to the β-diketone class of compounds, which are of significant interest in medicinal chemistry. The β-dicarbonyl moiety is a key structural feature found in numerous biologically active compounds and serves as a versatile pharmacophore.[1][2] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The presence of the carboxylic acid group in the undecanoic acid backbone provides a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties, making these compounds attractive candidates for drug discovery programs.

This document provides detailed protocols for the synthesis of this compound derivatives and outlines their potential applications in drug discovery based on the established biological activities of related β-diketone compounds.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through several established methods for the formation of β-diketones. The most common and versatile of these is the Claisen condensation.

Protocol 1: Synthesis of Methyl 8,10-dioxoundecanoate via Claisen Condensation

This protocol describes the synthesis of the methyl ester of this compound, a key intermediate for further derivatization.

Materials:

  • Methyl 8-oxodecanoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: To the stirred solution, add ethyl acetate (2.0 equivalents) dropwise at room temperature.

  • Addition of Ketone: Following the addition of ethyl acetate, add methyl 8-oxodecanoate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 8,10-dioxoundecanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 60-70%

Characterization Data:

AnalysisExpected Result
¹H NMR Peaks corresponding to the enol and keto tautomers. Enol form: δ ~15-16 ppm (s, 1H, enolic OH), δ ~5.5 ppm (s, 1H, vinyl H). Keto form: δ ~3.5 ppm (s, 2H, -CH₂- between carbonyls). Other characteristic peaks for the aliphatic chain and methyl ester will also be present.
¹³C NMR Peaks in the range of δ 180-205 ppm for the carbonyl carbons. The enolic carbon will appear at a different chemical shift.
IR (KBr) Broad absorption band around 3400 cm⁻¹ (enol OH), strong absorptions around 1740 cm⁻¹ (ester C=O) and 1600-1640 cm⁻¹ (β-diketone C=O and C=C of enol form).
Mass Spec Molecular ion peak corresponding to the calculated mass of C₁₂H₂₀O₄.

Derivatization for Drug Discovery

The synthesized methyl 8,10-dioxoundecanoate can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 2: Hydrolysis to this compound

Procedure:

  • Dissolve methyl 8,10-dioxoundecanoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound.

Protocol 3: Amide Formation

Procedure:

  • Activate the carboxylic acid of this compound using a coupling agent such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM.

  • Add the desired amine (primary or secondary) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Perform an aqueous work-up and purify the resulting amide by column chromatography.

Potential Applications in Drug Discovery

Based on the known biological activities of β-diketones, derivatives of this compound are promising candidates for several therapeutic areas:

  • Anticancer Agents: Many β-diketone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis. The synthesized derivatives can be screened against a panel of cancer cell lines to identify potent and selective anticancer agents.

  • Anti-inflammatory Drugs: The β-diketone scaffold is present in compounds with anti-inflammatory properties.[1] These compounds can be evaluated for their ability to inhibit key inflammatory mediators such as COX-1, COX-2, and various cytokines.

  • Antibacterial and Antifungal Agents: Some β-diketones and their metal complexes exhibit antimicrobial activity. The synthesized compounds can be tested against a range of bacterial and fungal strains to assess their potential as novel anti-infective agents.

  • Enzyme Inhibitors: The chelating ability of the β-diketone moiety makes these compounds potential inhibitors of metalloenzymes that are crucial for disease pathogenesis.[5]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening start Methyl 8-oxodecanoate + Ethyl acetate claisen Claisen Condensation (NaOEt, Reflux) start->claisen intermediate Methyl 8,10-dioxoundecanoate claisen->intermediate hydrolysis Hydrolysis (NaOH or LiOH) intermediate->hydrolysis screening Screening for Biological Activity intermediate->screening acid This compound hydrolysis->acid amide Amide Formation (Coupling Agents) derivatives Library of Amide Derivatives amide->derivatives acid->amide derivatives->screening anticancer Anticancer Assays screening->anticancer anti_inflammatory Anti-inflammatory Assays screening->anti_inflammatory antimicrobial Antimicrobial Assays screening->antimicrobial

Caption: Synthetic and screening workflow for this compound derivatives.

signaling_pathway cluster_apoptosis Potential Anticancer Mechanism: Apoptosis Induction Derivative 8,10-Dioxoundecanoic Acid Derivative Target Cellular Target (e.g., Kinase, Topoisomerase) Derivative->Target Inhibition Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Initiation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Postulated apoptotic pathway initiated by a bioactive derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8,10-Dioxoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this dicarbonyl compound. While a standardized, direct synthesis protocol for this compound is not widely published, this guide provides troubleshooting advice and frequently asked questions based on established principles of dicarbonyl synthesis and long-chain carboxylic acid chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 1,3-dicarbonyl compounds like this compound?

A1: Common strategies for synthesizing 1,3-dicarbonyl compounds, which is the functionality present in this compound, often involve Claisen condensation or related reactions. A plausible approach would be the acylation of a ketone enolate. For this specific molecule, one could envision the acylation of a protected 9-oxodecanoate derivative.

Q2: What are the main challenges in synthesizing dicarbonyl compounds?

A2: The synthesis of dicarbonyl compounds can be challenging due to issues of regioselectivity, over-alkylation or acylation, and self-condensation of starting materials.[1][2] For long-chain carboxylic acids, solubility can also be a significant hurdle. Protecting group strategies are often necessary to avoid unwanted side reactions with the carboxylic acid moiety.

Q3: How can I purify the final product, this compound?

A3: Purification of dicarboxylic acids often involves crystallization, and similar techniques can be applied here.[3][4] Column chromatography on silica gel is also a common method for purifying organic compounds. Given the acidic nature of the target molecule, an acidic mobile phase may be required to prevent streaking on the column. Alternatively, the crude product can be converted to its ester for easier purification by chromatography, followed by hydrolysis to the desired carboxylic acid.

Q4: What analytical techniques are suitable for characterizing this compound?

A4: The structure of this compound can be confirmed using a combination of spectroscopic methods. ¹H NMR and ¹³C NMR spectroscopy will be crucial for identifying the different proton and carbon environments, including those of the dicarbonyl group and the carboxylic acid. Infrared (IR) spectroscopy should show characteristic carbonyl stretches for the ketone and carboxylic acid groups. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Potential Cause Suggested Solution
Inefficient Enolate Formation Ensure the base used (e.g., LDA, NaH) is fresh and handled under strictly anhydrous conditions. Consider using a stronger, non-nucleophilic base. The reaction temperature for enolate formation is critical; ensure it is sufficiently low (e.g., -78 °C for LDA) to prevent side reactions.
Poor Reactivity of the Acylating Agent Use a more reactive acylating agent. For example, an acyl chloride or anhydride may be more effective than an ester. Ensure the acylating agent is pure and free from moisture.
Side Reactions (e.g., Self-Condensation) Add the ketone substrate slowly to the base at low temperature to pre-form the enolate before adding the acylating agent. This can minimize the concentration of the enolizable ketone available for self-condensation.
Decomposition of Starting Material or Product If the reaction conditions are too harsh (e.g., high temperature, strongly acidic or basic), consider using milder conditions. For instance, use a weaker base or a more moderate reaction temperature.
Problem 2: Formation of Multiple Byproducts
Potential Cause Suggested Solution
Over-acylation or Di-acylation Use a stoichiometric amount of the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help to control the reaction and prevent multiple acylations.
Aldol Condensation Products As mentioned above, ensure complete enolate formation before the addition of the electrophile. Running the reaction at a lower temperature can also disfavor aldol side reactions.
Hydrolysis of Ester Protecting Groups If using ester protecting groups for the carboxylic acid, ensure that the workup and purification conditions are not strongly acidic or basic, which could lead to premature deprotection.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is an Emulsion or Oil If the product does not crystallize, try purification by column chromatography. If the product is highly polar, consider converting it to a less polar derivative (e.g., a methyl ester) for easier handling and purification.
Co-elution with Starting Materials in Chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.
Product is Water-Soluble During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing 1,3-dicarbonyl compounds and should be optimized for the specific substrate.

Step 1: Protection of the Carboxylic Acid

The starting material, a shorter chain carboxylic acid, would first need its carboxylic acid group protected, for example, as a methyl or ethyl ester, to prevent it from interfering with the subsequent base-mediated reactions.

Step 2: Enolate Formation and Acylation

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected keto-ester in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in THF.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Slowly add the appropriate acylating agent (e.g., an acyl chloride or anhydride).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and Purification

  • The resulting protected 8,10-dioxoundecanoate is then deprotected. For a methyl or ethyl ester, this can be achieved by hydrolysis under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) followed by acidification.

  • After acidification, the crude this compound is extracted into an organic solvent.

  • The crude product is then purified by column chromatography or crystallization to yield the final product.

Visualizations

Synthesis_Workflow Start Start: Undecanoic Acid Derivative Protect Protect Carboxylic Acid Start->Protect Enolate Form Enolate Protect->Enolate Acylate Acylate with C2 Electrophile Enolate->Acylate Deprotect Deprotect Carboxylic Acid Acylate->Deprotect Purify Purify Final Product Deprotect->Purify End End: this compound Purify->End

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Tree Start Low or No Product Yield? NoEnolate Check Base and Conditions Start->NoEnolate Yes SideReaction Check for Side Reactions Start->SideReaction Yes PoorReactivity Check Acylating Agent Start->PoorReactivity Yes MultipleProducts Multiple Products Observed? OverAcylation Reduce Acylating Agent Stoichiometry MultipleProducts->OverAcylation Yes SelfCondensation Optimize Enolate Formation Conditions MultipleProducts->SelfCondensation Yes PurificationIssue Purification Difficulty? ChangeMethod Change Purification Method (e.g., Crystallization vs. Chromatography) PurificationIssue->ChangeMethod Yes Derivatize Derivatize for Easier Purification PurificationIssue->Derivatize Yes

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8,10-Dioxoundecanoic acid. The information is presented in a question-and-answer format to directly address potential challenges in the laboratory.

Hypothetical Synthesis Workflow

A plausible two-step synthetic route for this compound is proposed, starting from the commercially available 9-oxodecanoic acid.

Step 1: Esterification of 9-Oxodecanoic Acid

The carboxylic acid is first converted to its methyl ester to protect it from reacting in the subsequent Claisen condensation step.

Step 2: Claisen Condensation and Hydrolysis

The methyl 9-oxodecanoate is then subjected to a Claisen condensation with a suitable acetylating agent, such as methyl acetate, in the presence of a strong base to form the β-diketone structure. Subsequent hydrolysis of the ester yields the final product, this compound.

Troubleshooting Guides and FAQs

Low or No Product Yield

Q1: I am observing a very low yield or no formation of the desired product after the Claisen condensation. What are the possible causes?

A1: Low or no yield in a Claisen condensation can stem from several factors. Firstly, the presence of water or protic solvents can quench the strong base required for the reaction. It is crucial to use anhydrous solvents and reagents. Secondly, the base might not be strong enough to deprotonate the α-carbon of the ketone effectively. Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Lastly, the reaction temperature could be suboptimal. While these reactions are often run at room temperature, some systems may require heating to proceed at a reasonable rate.

Side Product Formation

Q2: I am observing significant side product formation, complicating the purification of this compound. What are the likely side reactions and how can I minimize them?

A2: A common side reaction in Claisen condensations is self-condensation of the ester.[1][2] To minimize this, one can use a crossed Claisen condensation approach where one of the esters lacks α-hydrogens.[2][3] In this proposed synthesis, using an excess of methyl acetate can help drive the reaction towards the desired product. Another potential side reaction is the hydrolysis of the starting ester if there is residual water in the reaction mixture. Ensure all reagents and glassware are thoroughly dried.

Incomplete Reaction

Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

A3: Incomplete reactions can often be addressed by increasing the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to determine the optimal reaction time. Additionally, ensuring the correct stoichiometry of the reagents is critical. A slight excess of the acetylating agent and the base can help push the equilibrium towards the product.

Purification Challenges

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: The purification of β-diketones can sometimes be challenging due to their potential to form metal chelates.[4] A common purification technique involves converting the β-diketone into its copper salt by treating the crude product with copper(II) acetate.[4] The copper chelate can then be isolated and subsequently decomposed with a dilute acid to regenerate the purified β-diketone.[4] Column chromatography on silica gel is also a viable option, using a suitable solvent system determined by TLC analysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key reaction types involved in the proposed synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Typical Conditions for Esterification of Carboxylic Acids

ParameterCondition
Catalyst Sulfuric Acid (catalytic amount)
Solvent Methanol (excess)
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield >95%

Table 2: Typical Conditions for Claisen Condensation for β-Diketone Synthesis

ParameterCondition
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature 0 °C to room temperature
Reaction Time 4-12 hours
Typical Yield 60-80%

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 9-oxodecanoate (Esterification)
  • To a solution of 9-oxodecanoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 9-oxodecanoate.

Protocol 2: Synthesis of this compound (Claisen Condensation and Hydrolysis)
  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of methyl 9-oxodecanoate (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl acetate (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude methyl 8,10-dioxoundecanoate.

  • For hydrolysis, dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (2 equivalents) and stir at room temperature until the ester is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography or by forming the copper chelate as described in the FAQs.

Visualizations

SynthesisWorkflow Start 9-Oxodecanoic Acid Esterification Esterification (MeOH, H2SO4) Start->Esterification Intermediate Methyl 9-oxodecanoate Esterification->Intermediate Condensation Claisen Condensation (NaH, Methyl Acetate) Intermediate->Condensation Ester_Product Methyl 8,10-dioxoundecanoate Condensation->Ester_Product Hydrolysis Hydrolysis (LiOH, H2O) Ester_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for this compound.

TroubleshootingWorkflow Start Low Yield Issue Check_Reagents Check for Anhydrous Reagents and Solvents Start->Check_Reagents Check_Base Evaluate Base Strength Start->Check_Base Check_Temp Optimize Reaction Temperature and Time Start->Check_Temp Dry_Reagents Thoroughly Dry Reagents and Glassware Check_Reagents->Dry_Reagents Moisture Suspected Use_Stronger_Base Use Stronger Base (e.g., NaH, LDA) Check_Base->Use_Stronger_Base Incomplete Deprotonation Increase_Temp_Time Increase Temperature or Reaction Time Check_Temp->Increase_Temp_Time Slow Reaction Rate

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of long-chain dicarboxylic acids (LCDAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in long-chain dicarboxylic acids derived from fermentation processes?

A1: Long-chain dicarboxylic acids produced via fermentation often contain a variety of impurities that need to be removed to achieve high purity.[1][2] Common impurities include residual n-alkanes, proteins, coloring materials, and other organic acids.[2] The fermentation broth itself can be a complex mixture, and cellular debris may also be present if not adequately removed in initial separation steps.[3]

Q2: How can I improve the color of my long-chain dicarboxylic acid product?

A2: Discoloration, often appearing as a light tawny or yellow hue, is a common issue.[2][3] This can be addressed by using activated carbon as a decolorizing agent.[3] The treatment is typically carried out by creating a stirred suspension of the dissolved dicarboxylic acid with powdered activated carbon at an elevated temperature (e.g., 70-90°C) for a specific contact time (e.g., 0.5-1.5 hours).[3] Another effective method is the crystallization of the monosalt of the long-chain dicarboxylic acid, which has a weak ability to adsorb coloring materials, leaving them in the mother liquor.[2]

Q3: My long-chain dicarboxylic acid product has low purity. What purification methods can I use to improve it?

A3: Several methods can be employed to enhance the purity of your LCDA product. These include:

  • Crystallization: This is a fundamental technique. A particularly effective approach is the crystallization of the monosalt of the dicarboxylic acid, which can significantly reduce impurities like proteins and coloring materials, achieving a total acid purity of higher than 99 wt%.[2]

  • Chromatography: Chromatographic methods, such as simulated moving bed chromatography (SMBC), are effective for the separation and purification of LCDAs, especially for mixtures of diacids with different chain lengths.[1][3]

  • Membrane Filtration: Techniques like microfiltration, ultrafiltration, and nanofiltration can be used to remove cells, cellular debris, and other impurities.[3][4] A two-stage membrane filtration process can be particularly effective.[4]

  • Vacuum Distillation: For a final refining step, vacuum distillation of the crude LCDA product can yield a high-purity product and overcome issues like residual solvents from crystallization.[5]

Q4: What analytical techniques are suitable for determining the purity of long-chain dicarboxylic acids?

A4: The purity of long-chain dicarboxylic acids can be determined using several analytical methods. Gas chromatography (GC) is a commonly used technique for quantifying the dicarboxylic acid content, often using an internal standard.[2][6] Other methods include titrimetry to determine the total acid content and chemiluminescence for nitrogen content analysis.[2] Thin-layer chromatography (TLC) can also be used for the separation and detection of dicarboxylic acids.[7]

Troubleshooting Guides

Issue 1: Poor Crystal Formation During Recrystallization
Symptom Possible Cause Suggested Solution
Oily precipitate instead of crystalsSupersaturation is too high, or the cooling rate is too fast.Reduce the cooling rate. Try adding seed crystals to induce crystallization. Ensure the solvent is appropriate for the specific LCDA.
No crystal formationThe concentration of the LCDA is too low, or the incorrect solvent is being used.Concentrate the solution. If the LCDA is in its salt form, adjust the pH to precipitate the free acid.[2]
Crystals are very fineRapid crystallization.Slow down the cooling process or use a solvent system that promotes slower crystal growth.
Issue 2: Inefficient Removal of Coloring Impurities
Symptom Possible Cause Suggested Solution
Product remains colored after activated carbon treatmentInsufficient amount of activated carbon, inadequate contact time, or incorrect temperature.Increase the amount of activated carbon (e.g., 1-25 g per kg of dicarboxylic acid).[3] Increase the contact time (0.5-1.5 hours) and ensure the temperature is optimal (70-90°C).[3]
Color reappears after a subsequent stepThe impurity was not fully removed and is sensitive to changes in pH or temperature.Consider a multi-step purification approach, such as combining activated carbon treatment with monosalt crystallization.[2][3]

Data Presentation

Table 1: Comparison of Purification Methods for Long-Chain Dicarboxylic Acids

Purification Method Target Impurities Reported Purity Reported Yield Key Parameters Reference
Monosalt CrystallizationProteins, coloring materials> 99 wt%> 90 wt%pH adjustment to 6.2-7.0, controlled cooling[2]
Activated Carbon TreatmentColoring materials--Temperature: 70-90°C, Contact time: 0.5-1.5 hours[3]
ChromatographyDiacids of different chain lengthsHigh purity-Stationary phase, eluent composition[1]
Two-Stage Membrane FiltrationCells, cellular debris, other dissolved impuritiesHigh purity-pH adjustment, temperature control (20-100°C)[4]
Vacuum DistillationBroad range of impuritiesHigh purity-Pressure ≤100 Pa[5]

Experimental Protocols

Protocol 1: Purification of Long-Chain Dicarboxylic Acids by Monosalt Crystallization

This protocol is based on the principles described in patent US6218574B1.[2]

  • Dissolution and pH Adjustment:

    • Take the fermentation broth filtrate and adjust the pH to 6.2-7.0 with an acid.

    • Heat the solution to 85-100°C to completely dissolve the formed monosalt of the long-chain dicarboxylic acid.

    • Reduce the temperature to 75-85°C and maintain for 15-30 minutes.

  • Crystallization and Filtration:

    • Cool the solution to induce crystallization of the monosalt.

    • Filter the crystals and wash the filter cake.

  • Conversion to Dicarboxylic Acid:

    • Dissolve the monosalt filter cake in water.

    • Add an acid to the solution to adjust the pH to 2.0-4.0.

    • Heat the solution to 80-95°C to convert the monosalt to the dicarboxylic acid.

    • Reduce the temperature to 70-85°C and maintain for 15-30 minutes.

  • Final Crystallization and Drying:

    • Cool the solution to crystallize the purified long-chain dicarboxylic acid.

    • Filter the crystals, wash with water, and dry to obtain the final product.

Protocol 2: Decolorization using Activated Carbon

This protocol is based on the methods described in patent EP3939958A1.[3]

  • Preparation:

    • Dissolve the crude long-chain dicarboxylic acid in a suitable aqueous or organic solvent.

    • Heat the solution to a temperature between 70 and 90°C.

  • Activated Carbon Treatment:

    • Add powdered activated carbon to the solution. The amount can range from 1 to 25 grams per kilogram of dicarboxylic acid to be treated.

    • Stir the suspension to ensure good contact between the activated carbon and the solution.

    • Maintain the temperature and stirring for a contact time of 0.5 to 1.5 hours.

  • Removal of Activated Carbon:

    • Filter the hot solution to remove the activated carbon. A filter aid may be necessary for efficient filtration.

  • Product Recovery:

    • Cool the filtrate to crystallize the decolorized long-chain dicarboxylic acid.

    • Filter the crystals, wash, and dry.

Visualizations

experimental_workflow cluster_crude_extraction Crude LCDA Extraction cluster_purification Purification Steps Fermentation Broth Fermentation Broth Primary Filtration Primary Filtration Fermentation Broth->Primary Filtration Remove Cells Acidification & Crystallization Acidification & Crystallization Primary Filtration->Acidification & Crystallization Precipitate Crude LCDA Crude LCDA Acidification & Crystallization->Crude LCDA Dissolution Dissolution Crude LCDA->Dissolution Decolorization Decolorization Dissolution->Decolorization Activated Carbon Secondary Filtration Secondary Filtration Decolorization->Secondary Filtration Remove Carbon Final Crystallization Final Crystallization Secondary Filtration->Final Crystallization Pure LCDA Pure LCDA Final Crystallization->Pure LCDA

Caption: A typical experimental workflow for the purification of long-chain dicarboxylic acids.

troubleshooting_logic Start Start Impure LCDA Impure LCDA Start->Impure LCDA Purification Method Purification Method Impure LCDA->Purification Method High Purity? High Purity? Purification Method->High Purity? End End High Purity?->End Yes Analyze Impurities Analyze Impurities High Purity?->Analyze Impurities No Select Alternative Method Select Alternative Method Analyze Impurities->Select Alternative Method Select Alternative Method->Purification Method

Caption: A logical diagram for troubleshooting the purification process of long-chain dicarboxylic acids.

References

"preventing decarboxylation during synthesis of keto acids"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of keto acids. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem in keto acid synthesis?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] This is a significant issue in the synthesis of keto acids, particularly β-keto acids, as it leads to the loss of the desired product and the formation of a ketone byproduct.[2] The reaction is often initiated by heat and can be catalyzed by acidic or basic conditions.[3] α-keto acids are also susceptible to decarboxylation, especially under oxidative conditions.[4]

Q2: What are the main factors that promote the decarboxylation of keto acids?

Several factors can promote the decarboxylation of keto acids:

  • Heat: Elevated temperatures are a major driver of decarboxylation, especially for β-keto acids.[2]

  • pH: Both acidic and basic conditions can catalyze the decarboxylation of β-keto esters upon hydrolysis to the corresponding β-keto acid.[3] The carboxylate anion of a β-keto acid has a lower activation barrier for decarboxylation compared to the protonated acid.[5]

  • Solvent: The choice of solvent can influence the rate of decarboxylation.[2]

  • Structure of the keto acid: The stability of the resulting carbanion intermediate plays a role. α-keto acids can also undergo decarboxylation, for instance, pyruvic acid can be decarboxylated with warm dilute sulfuric acid.

Q3: How can I minimize decarboxylation during the synthesis of a β-keto acid?

To minimize decarboxylation, it is crucial to control the reaction and purification conditions carefully. Key strategies include:

  • Low-temperature synthesis: Whenever possible, perform reactions at or below room temperature.

  • pH control: Maintain a neutral pH during workup and purification.

  • Use of protecting groups: Protecting the carboxylic acid or ketone functionality can prevent decarboxylation during synthesis.[6]

  • Mild purification techniques: Avoid high temperatures during purification. Techniques like column chromatography at room temperature or crystallization from appropriate solvents are preferred over distillation.

Q4: Are α-keto acids also prone to decarboxylation?

Yes, α-keto acids can also undergo decarboxylation, although the mechanism is different from that of β-keto acids. Their decarboxylation can be promoted by heat, acidic conditions, or the presence of oxidizing agents.[4][7] For example, pyruvic acid is the simplest α-keto acid and can be decarboxylated under various conditions.[8]

Troubleshooting Guides

Problem 1: My β-keto acid is decarboxylating during ester hydrolysis.

  • Cause: The use of harsh acidic or basic conditions and/or high temperatures during hydrolysis is a common cause of decarboxylation.[3]

  • Solution:

    • Use milder reaction conditions: Opt for enzymatic hydrolysis or use milder reagents. For instance, alkaline hydrolysis with aqueous potassium hydroxide (KOH) can be performed at controlled temperatures.[9]

    • Careful pH adjustment: During workup, neutralize the reaction mixture carefully with a mild acid, ensuring the temperature is kept low.

    • Protecting groups: If direct hydrolysis is consistently problematic, consider synthesizing the keto acid with a protecting group that can be removed under very mild conditions.

Problem 2: I am observing significant product loss during the purification of my keto acid.

  • Cause: High temperatures during solvent removal (e.g., using a high-temperature rotovap) or purification (e.g., distillation) can lead to decarboxylation of thermally sensitive keto acids.[10]

  • Solution:

    • Low-temperature solvent removal: Use a rotary evaporator with a low-temperature water bath and an efficient vacuum to remove the solvent.

    • Avoid distillation: For thermally labile keto acids, avoid purification by distillation.

    • Alternative purification methods:

      • Crystallization: If your keto acid is a solid, crystallization from a suitable solvent system at low temperatures is an excellent purification method.

      • Column Chromatography: Perform column chromatography at room temperature. Ensure the silica gel or other stationary phase is neutral to avoid acid- or base-catalyzed decarboxylation on the column.

      • Acid-base extraction: For carboxylic acids, an acid-base extraction can be a gentle purification method. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate) to form the carboxylate salt. The aqueous layer can then be carefully acidified at low temperature and the pure acid extracted back into an organic solvent.[11]

Problem 3: My α-keto acid synthesis is giving low yields due to decarboxylation.

  • Cause: α-keto acids can be labile and may decarboxylate under certain oxidative synthesis conditions.[4]

  • Solution:

    • Choose a milder oxidation method: Several modern oxidation methods are designed to be chemoselective and operate under mild conditions, which can prevent the over-oxidation and decarboxylation of α-keto acids.[4][12]

    • Synthesis via an ester intermediate: Synthesizing the corresponding α-keto ester, which is generally more stable, and then performing a mild hydrolysis to the α-keto acid can be an effective strategy.[7]

Data Presentation

Table 1: Decarboxylation Rate Constants of Selected Keto Acids

Keto AcidConditionsRate Constant (s⁻¹)Reference
Acetoacetic acidAqueous solution, 37°C~50 times faster than its anion[2]
Formylacetic acid anion(Theoretical)Barrier of 20.6 kcal/mol[5]
α,α-dimethylacetoacetic acid(Theoretical)Barrier of 26.7 kcal/mol[5]
Various β-keto acidsAqueous solution, 23-53°CFirst-order rate constants measured[13]

Experimental Protocols

Protocol 1: Mild Hydrolysis of a β-Keto Ester

This protocol describes the hydrolysis of a β-keto ester to the corresponding β-keto acid while minimizing decarboxylation.

  • Dissolution: Dissolve the β-keto ester in a suitable solvent like methanol or ethanol at room temperature.

  • Saponification: Cool the solution to 0°C in an ice bath. Add a stoichiometric amount of aqueous potassium hydroxide (KOH) solution (e.g., 1 M) dropwise while stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: Once the reaction is complete, keep the solution at 0°C and carefully add a mild acid, such as 1 M aqueous sodium bisulfate (NaHSO₄) or dilute HCl, dropwise to neutralize the solution to a pH of ~7.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the resulting β-keto acid by column chromatography on silica gel or by crystallization.

Protocol 2: Protection of an α-Keto Acid as a Cyclic Nitrone

This protocol is based on the chemoselective annulation with an oxime to protect the α-keto acid functionality, rendering it stable to various reaction conditions.[6]

  • Reaction Setup: Dissolve the α-keto acid (1 equivalent) and the desired oxime (e.g., acetone oxime, 1.1 equivalents) in dichloromethane (CH₂Cl₂) at a concentration of 0.2 M.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the formation of the 2,5-dihydrooxazole 3-oxide (cyclic nitrone) by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting cyclic nitrone by column chromatography on silica gel.

  • Deprotection: The α-keto acid can be regenerated by mild reduction with zinc metal in aqueous ammonium chloride (NH₄Cl) followed by hydrolysis.[6]

Visualizations

Protecting_Group_Workflow decision decision process process start Start: Unstable Keto Acid Synthesis check_decarboxylation Is decarboxylation a significant side reaction? start->check_decarboxylation no_pg Proceed with synthesis under mild conditions (low temp, neutral pH) check_decarboxylation->no_pg No select_pg Select a suitable protecting group check_decarboxylation->select_pg Yes end End: Stable Keto Acid Isolated no_pg->end protect Protect the keto acid select_pg->protect synthesize Perform subsequent synthetic steps protect->synthesize deprotect Deprotect under mild conditions synthesize->deprotect deprotect->end Troubleshooting_Decarboxylation issue issue solution solution start Low yield of keto acid check_decarboxylation Is decarboxylation observed (e.g., by CO₂ evolution or ketone byproduct formation)? start->check_decarboxylation other_issue Investigate other side reactions or incomplete conversion check_decarboxylation->other_issue No decarboxylation_stage When does decarboxylation occur? check_decarboxylation->decarboxylation_stage Yes synthesis During Synthesis decarboxylation_stage->synthesis workup During Workup decarboxylation_stage->workup purification During Purification decarboxylation_stage->purification solution_synthesis Lower reaction temperature Use a protecting group strategy synthesis->solution_synthesis solution_workup Use mild acids/bases for neutralization Maintain low temperature workup->solution_workup solution_purification Avoid distillation Use low-temperature rotovap Use chromatography or crystallization purification->solution_purification

References

"stability issues of 8,10-Dioxoundecanoic acid in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 8,10-Dioxoundecanoic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

This compound, as a β-keto acid, is susceptible to two primary degradation pathways in solution:

  • Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group, especially upon heating. This is a common reaction for β-keto acids and results in the formation of a ketone.[1][2][3]

  • Hydrolysis: Cleavage of the molecule, which can be accelerated under alkaline conditions.[4][5]

The stability is also influenced by the keto-enol tautomerism inherent to its 1,3-dicarbonyl structure, which is dependent on the solvent used.[6][7][8]

Q2: What are the recommended storage conditions for this compound and its solutions?

For the solid compound, storage in a sealed container in a freezer at -15°C has been shown to preserve similar β-keto acids for at least three years.[9]

For solutions, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store at low temperatures (2-8°C or frozen) for short periods.

  • Protect from light and air to minimize oxidative degradation.

  • Use aprotic solvents if possible, as protic solvents can participate in degradation reactions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The pH of the solution is a critical factor. Alkaline conditions can catalyze hydrolysis.[4] The presence of the β-dicarbonyl moiety increases the acidity of the hydrogens on the carbon atom between the two carbonyl groups (the α-carbon), making the compound susceptible to base-catalyzed reactions.[10][11] Acidic conditions may favor decarboxylation, although this is primarily driven by heat.

Troubleshooting Guides

Issue 1: Loss of compound activity or concentration over time.

Possible Cause: Degradation of this compound in your stock solution or experimental buffer.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.

  • Check Storage Conditions: If using a stored solution, verify that it was kept at the recommended temperature, protected from light, and tightly sealed.

  • Solvent consideration: The keto-enol equilibrium of β-dicarbonyl compounds is solvent-dependent.[7][8] Consider if a change in solvent could be affecting stability. In aqueous solutions, the keto form is generally predominant.[7]

  • pH of the Medium: Measure the pH of your experimental medium. If it is alkaline, consider buffering your solution to a neutral or slightly acidic pH.

  • Temperature Control: Avoid heating solutions containing this compound to minimize the risk of decarboxylation.[1][3]

Issue 2: Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause: Presence of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradants: The most likely degradation product is the decarboxylated ketone. Consider this as a potential identity for one of the unknown peaks.

  • Force Degradation Study: To confirm the identity of degradation peaks, you can perform a force degradation study. Gently heat a small sample of your this compound solution and analyze it by your chromatographic method. The peak corresponding to the decarboxylated product should increase in intensity.

  • Review Solution Preparation: Ensure that the solvents and buffers used were pure and that the solution was not exposed to high temperatures or extreme pH during preparation.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution

FactorEffect on StabilityRecommendation
Temperature Increased temperature accelerates decarboxylation.[3]Prepare and handle solutions at room temperature or below. Avoid heating.
pH Alkaline pH can promote hydrolysis.[4]Maintain solutions at a neutral or slightly acidic pH.
Solvent The keto-enol tautomerism is solvent-dependent.[7][8] Protic solvents may participate in degradation.Use aprotic solvents when possible. If aqueous solutions are required, use freshly prepared buffers.
Light May promote oxidative degradation.Protect solutions from light by using amber vials or covering containers with foil.
Oxygen May lead to oxidative degradation.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Buffer

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol) at a high concentration.

    • Dilute the stock solution to the final desired concentration in the aqueous buffer to be tested. Ensure the final concentration of the organic solvent is low and does not affect the buffer's properties.

  • Incubation:

    • Divide the solution into several aliquots in sealed, light-protected vials.

    • Store the aliquots at different temperatures relevant to your experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition.

    • Immediately analyze the samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Calculate the degradation rate constant and half-life at each condition to quantify the stability.

Visualizations

Troubleshooting Workflow for Stability Issues A Unexpected Experimental Results (e.g., low activity, extra peaks) B Is the this compound solution freshly prepared? A->B C Prepare a fresh solution and re-run the experiment. B->C No D Review Solution Storage: - Temperature - Light exposure - Container seal B->D Yes E Consider Degradation Pathways D->E F Decarboxylation (Heat-induced) E->F G Hydrolysis (pH-dependent) E->G I Perform force degradation study to identify degradation products. E->I H Optimize experimental conditions: - Lower temperature - Adjust pH F->H G->H

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway: Decarboxylation A This compound HOOC-(CH2)6-CO-CH2-CO-CH3 B {Heat} A->B C Decarboxylated Product (CH3)2CO-(CH2)6-CO-CH3 + CO2 B->C

Caption: Decarboxylation of this compound.

References

Technical Support Center: 8,10-Dioxoundecanoic Acid Solubility and Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor solubility of 8,10-Dioxoundecanoic acid in experimental assays.

Troubleshooting Guides & FAQs

Compound Handling and Solubilization

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[1][2][3][4][5] It is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules, including both polar and nonpolar compounds.[3]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon aqueous dilution." Several strategies can help mitigate this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to maintain a balance between compound solubility and potential solvent-induced artifacts.[1][6]

  • pH Adjustment: this compound is a dicarboxylic acid. Increasing the pH of the aqueous buffer can significantly enhance its solubility.[7][8] Carboxylic acids are more soluble in their deprotonated (salt) form, which is favored at higher pH.[8] You can try adjusting the buffer pH stepwise to find the optimal condition for your assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Sonication: After dilution, briefly sonicate the solution to help break down any initial precipitates and promote dissolution.

Q3: Can I use other organic solvents to dissolve this compound?

A3: While DMSO is the primary choice, other polar organic solvents like ethanol and methanol can also be used.[8] However, their solvating power for this specific compound may be lower than DMSO. It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your stock solution and assay conditions. The solubility of carboxylic acids generally decreases as the carbon chain length increases.[9]

Assay Performance and Data Interpretation

Q4: Can the solvent used to dissolve this compound interfere with my assay?

A4: Yes, organic solvents like DMSO can interfere with biological assays.[1][2][10] High concentrations of DMSO can lead to:

  • Enzyme Inhibition or Activation: DMSO can alter the conformation of enzymes, leading to either a decrease or increase in their activity.[1][2][6][10]

  • Protein Denaturation: At higher concentrations, DMSO can cause protein denaturation.[10]

  • Cell-Based Assay Artifacts: In cell-based assays, DMSO can affect cell viability and membrane permeability.

It is essential to include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments to account for any solvent-related effects.

Q5: How can I determine the optimal pH for my assay to ensure this compound remains in solution?

  • Prepare a series of buffers with a range of pH values relevant to your assay (e.g., pH 6.0 to 8.0).

  • Add a consistent amount of this compound to each buffer.

  • Incubate and then visually inspect for precipitation or measure the concentration of the dissolved compound.

This will help you identify a pH where the compound is sufficiently soluble without compromising the biological activity in your assay.

Stability and Storage

Q6: How should I store my stock solution of this compound in DMSO?

A6: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.

Q7: Is this compound stable in DMSO stock solutions over time?

A7: While specific stability data for this compound in DMSO is not available in the provided search results, the stability of compounds in DMSO can vary. It is good practice to prepare fresh stock solutions periodically and to qualify older stocks to ensure their integrity.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the provided search results, the following table provides general solubility characteristics for long-chain carboxylic acids. Researchers should perform their own solubility tests to determine the precise values for their specific experimental conditions.

Solvent/BufferGeneral Solubility Trend for Long-Chain Dicarboxylic AcidsExpected Solubility of this compound
WaterGenerally low, decreases with increasing carbon chain length.[9]Low
EthanolSoluble, but may be less effective than DMSO for high concentrations.[8]Moderate to High
MethanolSoluble, similar to ethanol.Moderate to High
DMSOHigh solubility for a wide range of organic compounds.[3][4][5]High
Aqueous Buffer (Acidic pH)LowLow
Aqueous Buffer (Neutral to Alkaline pH)Solubility increases as pH increases above the pKa values.[7][8]Moderate to High (pH dependent)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.

  • Procedure: a. Weigh out the appropriate amount of this compound powder. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: pH Adjustment of Assay Buffer to Enhance Solubility
  • Materials: Prepared assay buffer, 0.1 M HCl, 0.1 M NaOH, and a calibrated pH meter.[14]

  • Procedure: a. Place a stir bar in the assay buffer and place the beaker on a stir plate. b. Insert the calibrated pH meter probe into the buffer. c. While monitoring the pH, add 0.1 M NaOH dropwise to slowly increase the pH to the desired level.[14] d. If the pH overshoots the target, add 0.1 M HCl dropwise to adjust it back down.[14] e. Allow the buffer to equilibrate and confirm the final pH before use.

Visualizations

Caption: Troubleshooting workflow for addressing solubility issues.

Signaling_Pathway_Solubilization_Logic cluster_compound This compound cluster_solution Solution State compound_solid Solid State compound_dissolved Dissolved in Assay Buffer compound_solid->compound_dissolved Solubilization dmso Co-solvent (DMSO) dmso->compound_dissolved Facilitates ph Increased pH ph->compound_dissolved Enhances (deprotonation)

Caption: Key factors influencing the solubilization of this compound.

References

Technical Support Center: Synthesis of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 8,10-Dioxoundecanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: Alkylation of Acetylacetone and Ozonolysis of an Unsaturated Fatty Acid precursor.

Route 1: Synthesis via Alkylation of Acetylacetone

This method involves the reaction of a 6-halohexanoic acid salt with the dianion of acetylacetone. It offers a direct approach to the target molecule.

Q1: My yield of this compound is significantly lower than the reported 70%. What are the potential causes?

A1: Low yields can stem from several factors related to the formation and alkylation of the acetylacetone dianion.

  • Incomplete Dianion Formation: The formation of the disodio- or dilithioacetylacetone is critical. Ensure that a strong enough base (like sodium hydride or lithium diisopropylamide) is used in the correct stoichiometry (two equivalents) and that the reaction is allowed to proceed to completion.

  • Choice of Halo-Acid Salt: The reactivity of the halo-acid is crucial. Bromo derivatives are generally more reactive than chloro derivatives. Additionally, the choice of the cation can influence the yield; for instance, the lithium salt of 6-bromohexanoic acid has been reported to give a 70% yield.[1]

  • Reaction Temperature: The alkylation step should be carefully temperature-controlled. Running the reaction at too high a temperature can lead to side reactions and decomposition of the product.

  • Presence of Water: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Water will quench the strong base and the dianion, preventing the desired reaction.

  • Side Reactions: The primary competing side reaction is O-alkylation of the enolate, leading to an ether by-product instead of the desired C-alkylation. Using a polar aprotic solvent can favor C-alkylation.

Q2: I am observing significant by-products in my final product. What are they likely to be and how can I minimize them?

A2: The most probable by-products in this synthesis are from O-alkylation and dialkylation.

  • O-Alkylation Product: This by-product has a different connectivity and will have distinct spectroscopic signatures (e.g., in NMR and IR) compared to the desired product. To minimize its formation, consider using less polar solvents and ensure the complete formation of the dianion before adding the halo-acid.

  • Dialkylation Product: This arises from the alkylation of both terminal methyl groups of acetylacetone. This can be minimized by using a strict 1:1 stoichiometry of the dianion and the halo-acid. Adding the halo-acid solution slowly to the dianion solution can also help prevent localized excesses that might favor dialkylation.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted acetylacetone and 6-halohexanoic acid. Monitor the reaction by an appropriate technique (e.g., TLC or GC) to ensure it goes to completion.

Q3: How can I effectively purify the crude this compound?

A3: A combination of extraction and crystallization is generally effective.

  • Acid-Base Extraction: After the reaction, quenching with acid will protonate the carboxylate. The desired product can then be extracted into an organic solvent. Washing the organic layer with water can remove water-soluble impurities.

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent system. Given the dicarbonyl and carboxylic acid functionalities, a solvent system of moderate polarity should be explored.

Route 2: Synthesis via Ozonolysis

This route involves the oxidative cleavage of a carbon-carbon double bond in a suitable unsaturated fatty acid precursor.

Q1: I am performing an ozonolysis reaction, but the yield of this compound is low and I have a mixture of products. What could be the issue?

A1: The complexity of ozonolysis products often points to issues with the reaction conditions or the workup procedure.

  • Incomplete Ozonolysis: If the reaction is not run for a sufficient amount of time or if the ozone is not bubbled through the solution efficiently, unreacted starting material will remain. The reaction progress can be monitored by the disappearance of the starting material using TLC or GC. Lower temperatures can increase the solubility of ozone in the reaction mixture.[2]

  • Inappropriate Workup: Ozonolysis initially forms an ozonide intermediate. The subsequent workup determines the final products. For the synthesis of a carboxylic acid, an oxidative workup is essential.[3][4] If a reductive workup (e.g., using dimethyl sulfide or zinc) is used, you will obtain aldehydes and ketones instead of the desired carboxylic acid.

  • Formation of Unstable Peroxides: The ozonide and other peroxidic intermediates can be unstable. It is crucial to handle the reaction mixture at low temperatures until the workup is complete.[2]

Q2: What are the common by-products in the ozonolysis synthesis of dicarboxylic acids, and how can I avoid them?

A2: By-products in ozonolysis typically arise from incomplete oxidation or side reactions of the intermediates.

  • Aldehydes: If the oxidative workup is not efficient, aldehydes corresponding to the cleavage products will be present as impurities.[5][6] Ensure a sufficient amount of the oxidizing agent (e.g., hydrogen peroxide) is used during the workup.

  • Secondary Ozonides: These are isomeric to the primary ozonide and can be more stable. Their formation can be influenced by the solvent system. Performing the ozonolysis in an aqueous organic solvent can help to directly generate the carbonyl compounds and minimize the formation of secondary ozonides.[7]

  • Other Carboxylic Acids: The purity of the starting unsaturated fatty acid is critical. If your starting material contains other unsaturated fatty acids, they will also undergo ozonolysis, leading to a mixture of dicarboxylic acids that can be difficult to separate.

  • Non-acidic By-products: In some cases, alcohols and their esters (e.g., formyl esters) can be formed as by-products.[8]

Q3: My final product is discolored. What is the cause and how can I purify it?

A3: Discoloration can be due to polymeric by-products or residual impurities. Several purification methods can be employed.

  • Decolorization: Treatment with activated carbon during the purification process can help remove colored impurities.

  • Crystallization: Recrystallization is a powerful technique for purifying solid dicarboxylic acids.

  • Distillation: For thermally stable dicarboxylic acids, distillation under reduced pressure can be an effective purification method.[2]

  • Alkali Treatment and Acidification: As described in a patent for a similar dicarboxylic acid, dissolving the crude product in an alkaline solution, followed by treatment with an oxidizing agent like hydrogen peroxide for decolorization, and then re-acidification to precipitate the purified acid can be a viable strategy.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for producing this compound?

A1: The choice of route depends on the available starting materials, scale, and equipment.

  • The alkylation of acetylacetone is a more direct and often higher-yielding route on a lab scale, provided the starting 6-halohexanoic acid is readily available.[1] It avoids the hazards associated with ozone.

  • Ozonolysis is a powerful industrial method for cleaving double bonds but requires specialized equipment (an ozone generator).[10] The success of this route is highly dependent on the availability of a suitable and pure unsaturated fatty acid precursor.

Q2: What are the key safety precautions when performing an ozonolysis reaction?

A2: Ozone is a toxic and highly reactive gas. Ozonolysis reactions form potentially explosive peroxide intermediates.

  • Always work in a well-ventilated fume hood.

  • Keep the reaction at a low temperature (typically -78 °C) to control the reaction rate and prevent the accumulation of unstable intermediates.

  • Never allow the reaction mixture to warm up before the ozonide has been quenched with a reducing or oxidizing agent.

  • Use solvents with low flammability if possible.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups (carboxylic acid O-H and C=O stretches, ketone C=O stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify by-products.

Quantitative Data Summary

Synthesis RouteKey ReagentsReported YieldReference
AlkylationDisodioacetylacetone, Lithium salt of 6-bromohexanoic acid70%[1]
OzonolysisUnsaturated fatty acid, Ozone, H₂O₂>95% (for principal dicarboxylic acids from oleic acid)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

This protocol is adapted from the synthesis of dioxocarboxylic acids.[1]

Materials:

  • Acetylacetone

  • Sodium hydride (or other strong base)

  • Anhydrous solvent (e.g., THF or DMF)

  • 6-Bromohexanoic acid

  • Lithium hydroxide

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare the lithium salt of 6-bromohexanoic acid by reacting it with one equivalent of lithium hydroxide in water, followed by evaporation to dryness.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend two equivalents of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add one equivalent of acetylacetone.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dianion.

  • Cool the solution back to 0 °C and add a solution of one equivalent of the lithium salt of 6-bromohexanoic acid in an anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench with water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of ~2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis via Ozonolysis (General Procedure)

This is a general protocol for the oxidative ozonolysis of an alkene to a dicarboxylic acid.

Materials:

  • Unsaturated fatty acid precursor

  • Solvent (e.g., methanol, dichloromethane, or a mixture with water)

  • Ozone (from an ozone generator)

  • Oxygen

  • Hydrogen peroxide (30%)

  • Formic acid (optional, can improve yields)[8]

Procedure:

  • Dissolve the unsaturated fatty acid in a suitable solvent in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is often accompanied by a color change (e.g., to blue) indicating an excess of ozone.

  • Once the reaction is complete (as determined by TLC or the persistence of the blue color), switch the gas flow to oxygen or nitrogen to purge the excess ozone.

  • Slowly add the oxidative workup solution (e.g., hydrogen peroxide, optionally in formic acid) to the cold reaction mixture.

  • Allow the mixture to warm slowly to room temperature and then stir until the decomposition of the ozonide is complete. This may require gentle heating.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the dicarboxylic acid product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain the crude product.

  • Purify as necessary by crystallization or other methods.

Visualizations

Chemical Synthesis Pathways

Alkylation Synthesis Pathway cluster_0 Dianion Formation cluster_1 Alkylation cluster_2 Workup acetylacetone Acetylacetone base 2 eq. Strong Base (e.g., NaH) acetylacetone->base dianion Acetylacetone Dianion base->dianion Deprotonation haloacid 6-Bromohexanoic Acid Salt product_salt Product Salt haloacid->product_salt C-Alkylation acid_workup Acid (H+) product_salt->acid_workup final_product This compound acid_workup->final_product Protonation

Caption: Synthesis of this compound via alkylation.

Ozonolysis Synthesis Pathway cluster_0 Ozonolysis cluster_1 Oxidative Workup start_material Unsaturated Fatty Acid Precursor ozone 1. O₃, -78°C start_material->ozone ozonide Ozonide Intermediate ozone->ozonide workup 2. H₂O₂ ozonide->workup aldehyde_intermediate Aldehyde Intermediate workup->aldehyde_intermediate Cleavage final_product This compound aldehyde_intermediate->final_product Oxidation

Caption: General pathway for synthesis via oxidative ozonolysis.

Experimental and Troubleshooting Workflows

Experimental Workflow synthesis Synthesize Crude Product (Alkylation or Ozonolysis) workup Aqueous Workup & Extraction synthesis->workup concentrate Concentrate Crude Product workup->concentrate analyze_crude Analyze Crude Product (TLC, NMR) concentrate->analyze_crude purify Purification (Crystallization / Column) analyze_crude->purify Impurities Present final_product Pure this compound analyze_crude->final_product Product is Pure analyze_pure Analyze Final Product (NMR, MS, IR) purify->analyze_pure analyze_pure->purify Impurities Remain analyze_pure->final_product Purity Confirmed

Caption: General workflow for synthesis and purification.

Troubleshooting Logic cluster_yield Low Yield Causes cluster_purity Impurity Causes start Problem Encountered low_yield Low Yield? start->low_yield check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes impure_product Impure Product? low_yield->impure_product No check_conditions Verify Temp. & Time check_reagents->check_conditions check_atmosphere Ensure Anhydrous/ Inert Conditions check_conditions->check_atmosphere solution Adjust Protocol & Repeat Experiment check_atmosphere->solution incomplete_rxn Incomplete Reaction (Check TLC/GC) impure_product->incomplete_rxn Yes impure_product->solution No side_reactions Side Reactions (O-alkylation, Aldehydes) incomplete_rxn->side_reactions wrong_workup Incorrect Workup (Reductive vs Oxidative) side_reactions->wrong_workup wrong_workup->solution

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Method Development for HPLC Purification of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of 8,10-Dioxoundecanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A good starting point is a C18 column with a gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol. The presence of two carboxylic acid groups necessitates an acidic mobile phase to suppress ionization and improve peak shape.

Q2: What is the expected solubility of this compound?

As a dicarboxylic acid with a relatively long alkyl chain, this compound is expected to have limited solubility in water.[1][2] Its solubility will be higher in organic solvents such as ethanol, methanol, and acetone.[3] For HPLC analysis, it is recommended to dissolve the sample in the initial mobile phase composition or a solvent with a slightly weaker elution strength to prevent peak distortion.

Q3: How can I improve the peak shape for this compound?

Peak tailing is a common issue for carboxylic acids. To improve peak shape:

  • Acidify the mobile phase: Use a buffer or an acid additive (e.g., 0.1% formic acid, trifluoroacetic acid) to keep the carboxylic acid groups protonated.

  • Optimize the organic modifier: Try different organic solvents (acetonitrile vs. methanol) as they can influence selectivity and peak shape.

  • Use a high-purity, end-capped column: These columns have fewer residual silanol groups, which can cause secondary interactions and lead to peak tailing.

  • Lower the injection volume or sample concentration: Overloading the column can lead to peak asymmetry.

Q4: Is this compound prone to degradation during analysis?

Keto acids can be susceptible to degradation, particularly under harsh pH or high-temperature conditions.[4] It is advisable to use freshly prepared solutions and to keep the autosampler at a controlled, cool temperature. The stability of the compound in the chosen mobile phase should be evaluated by reinjecting a standard solution over time.

Q5: What detection wavelength should I use?

This compound lacks a strong chromophore. The carbonyl groups will have a weak UV absorbance at low wavelengths, typically around 210 nm. At this wavelength, it is crucial to use high-purity solvents to minimize baseline noise. If sensitivity is an issue, derivatization to introduce a UV-active or fluorescent tag may be necessary.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing)
Potential Cause Recommended Solution
Secondary Silanol Interactions Add a competitive base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.05-0.1%). Use a highly end-capped column.
Incomplete Protonation Decrease the mobile phase pH by adding a small amount of a stronger acid like trifluoroacetic acid (TFA). Ensure the pH is at least 1.5-2 units below the pKa of the carboxylic acid groups.
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Use shorter, narrower ID tubing between the injector, column, and detector.
Column Contamination Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, replace the column.
Problem: Low Sensitivity or No Peak
Potential Cause Recommended Solution
Incorrect Detection Wavelength Set the detector to a low wavelength (e.g., 205-215 nm). Perform a UV scan of a concentrated standard to determine the optimal wavelength.
Sample Degradation Prepare fresh samples and standards. Keep samples in the autosampler cool (e.g., 4 °C).
Poor Solubility in Mobile Phase Dissolve the sample in a stronger solvent (e.g., a higher percentage of organic), but inject a smaller volume to avoid peak distortion. Consider using a different organic modifier in the mobile phase.
Insufficient Sample Concentration Concentrate the sample or inject a larger volume (be mindful of potential peak distortion).
Detector Malfunction Check the detector lamp status and ensure it is properly warmed up.
Problem: Irreproducible Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Increase the equilibration time between gradient runs to at least 10-15 column volumes.
Mobile Phase Composition Change Prepare fresh mobile phase. If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase can sometimes improve reproducibility.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.
Pump Malfunction Check for leaks in the pump heads and ensure proper solvent delivery. Perform a flow rate calibration.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.

Experimental Protocol: HPLC Purification of this compound

This protocol provides a general starting point for method development. Optimization will be required based on the specific purity requirements and the nature of the sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude this compound.

  • Dissolve the sample in 10 mL of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

Parameter Recommended Starting Condition
HPLC System A standard analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm

3. Method Development and Optimization:

  • Initial Screening: Run the initial conditions to determine the approximate retention time of this compound.

  • Gradient Optimization: Adjust the gradient slope to improve the separation of the target compound from impurities. A shallower gradient will increase resolution but also run time.

  • Solvent Selection: If peak shape or resolution is poor, try substituting acetonitrile with methanol.

  • Acid Additive: If peak tailing persists, consider using 0.05% TFA in place of formic acid. Note that TFA can be difficult to remove from the column.

  • Loading Study: Inject increasing amounts of the sample to determine the maximum loading capacity of the column without compromising resolution and peak shape.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting SamplePrep Sample Preparation (Dissolution & Filtration) InitialScreen Initial Screening (Scouting Gradient) SamplePrep->InitialScreen MobilePhasePrep Mobile Phase Preparation (Acidified Solvents) MobilePhasePrep->InitialScreen GradientOpt Gradient Optimization InitialScreen->GradientOpt RetentionShift Retention Time Shift InitialScreen->RetentionShift Address SolventOpt Solvent Selection (ACN vs. MeOH) GradientOpt->SolventOpt PeakTailing Peak Tailing GradientOpt->PeakTailing Address PeakShapeOpt Peak Shape Optimization (Acid Additive) SolventOpt->PeakShapeOpt LowSensitivity Low Sensitivity SolventOpt->LowSensitivity Address LoadingStudy Loading Study PeakShapeOpt->LoadingStudy FractionCollection Fraction Collection LoadingStudy->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis

Caption: Workflow for HPLC method development and purification of this compound.

References

Validation & Comparative

Validating the Structure of Synthesized 8,10-Dioxoundecanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's structure is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 8,10-Dioxoundecanoic acid, a dicarbonyl fatty acid with potential biological significance. We present available experimental data, detailed methodologies, and a comparative look at alternative compounds, offering a robust framework for its scientific evaluation.

Structural Validation of this compound

The synthesis of this compound has been previously reported, and its structure can be confirmed through a combination of spectroscopic techniques. Due to the presence of the dicarbonyl moiety, this compound exists in a keto-enol tautomeric equilibrium, which can be observed and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data
Technique Observed Features for this compound
Infrared (IR) Spectroscopy Broad absorbance around 3120 cm⁻¹ (O-H stretch of the carboxylic acid and enol), 2940 and 2860 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (C=O stretch of the ketone and carboxylic acid), and 1600 cm⁻¹ (C=C stretch of the enol form).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy A complex spectrum is expected due to keto-enol tautomerism. Key signals would include a multiplet around δ 1.4 (8H, corresponding to the -(CH₂)₄- chain), a singlet around δ 2.05 (indicative of the methyl group in the enol form), and signals corresponding to the methylene groups adjacent to the carbonyls. The presence of both keto and enol forms leads to distinct sets of signals for the protons at positions 8, 9, and 11.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Expected signals would include those for the carboxylic acid carbonyl, the two ketone carbonyls (or the corresponding enol carbons), the aliphatic chain carbons, and the methyl carbon. The chemical shifts of the carbons at positions 8, 9, and 10 would be particularly informative in confirming the dicarbonyl structure and assessing the keto-enol ratio.
Mass Spectrometry (MS) The molecular ion peak would confirm the molecular weight of this compound (C₁₁H₁₈O₄, MW: 214.26 g/mol ). Fragmentation patterns would be expected to show characteristic losses of water, carbon dioxide, and fragments corresponding to the cleavage of the aliphatic chain and the dicarbonyl unit.

Experimental Protocols

Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound can be adapted from established methods for the synthesis of similar β-diketones. A common approach involves the Claisen condensation of a methyl ketone with a diester, followed by hydrolysis and decarboxylation.

dot

Synthesis_Workflow reagents Methyl nonanoate and Acetone condensation Claisen Condensation (Base catalyst, e.g., NaH) reagents->condensation intermediate β-keto ester intermediate condensation->intermediate hydrolysis Saponification (e.g., NaOH, H₂O) intermediate->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product This compound acidification->product

Caption: Synthetic workflow for this compound.

Structural Validation Workflow

The following workflow outlines the key steps for validating the structure of the synthesized compound.

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Validation_Workflow synthesis Synthesized Product purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Elucidation ir->data_analysis nmr->data_analysis ms->data_analysis validated_structure Validated Structure of This compound data_analysis->validated_structure

Caption: Experimental workflow for structural validation.

Comparative Analysis with Alternative Compounds

To provide context for the properties and potential applications of this compound, a comparison with structurally related or functionally similar compounds is essential. The choice of alternatives would depend on the intended application, for instance, in the study of metabolic pathways or as a precursor in drug synthesis.

Compound Structural Features Key Properties/Applications Experimental Data Availability
This compound C11 fatty acid with dicarbonyl at C8, C10Potential biological activity related to dicarbonyl stress and lipid metabolism.Limited (IR, ¹H NMR).
Azelaic Acid C9 dicarboxylic acidUsed in the treatment of acne and skin pigmentation.Extensive.
Sebacic Acid C10 dicarboxylic acidIndustrial applications (polymers, lubricants), potential in biomedical applications.Extensive.
Pimelic Acid C7 dicarboxylic acidPrecursor in the synthesis of polymers and pharmaceuticals.Extensive.

Biological Context: Dicarbonyl Compounds and Signaling Pathways

Dicarbonyl compounds, such as this compound, are known to be reactive species that can participate in various biological processes. They are often associated with "dicarbonyl stress," a condition linked to the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases, including diabetes and neurodegenerative disorders. Understanding the interaction of synthesized dicarbonyl fatty acids with cellular signaling pathways is crucial for drug development professionals.

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Dicarbonyl_Signaling dicarbonyl Dicarbonyl Compounds (e.g., this compound) protein_modification Protein Modification (AGE Formation) dicarbonyl->protein_modification rage_activation RAGE Receptor Activation protein_modification->rage_activation downstream_signaling Downstream Signaling Cascades (e.g., NF-κB, MAPKs) rage_activation->downstream_signaling cellular_response Cellular Responses (Inflammation, Oxidative Stress, Apoptosis) downstream_signaling->cellular_response

Caption: General signaling pathway of dicarbonyl compounds.

"comparative analysis of 8,10-Dioxoundecanoic acid with other dicarboxylic acids"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dicarboxylic Acids: Adipic Acid vs. Sebacic Acid

A Note on 8,10-Dioxoundecanoic Acid: Initial research efforts to provide a comparative analysis of this compound were unsuccessful due to a lack of available scientific literature and data regarding its physicochemical properties, biological activities, and experimental protocols. To fulfill the comparative guide's objective, this report focuses on two well-characterized and industrially significant dicarboxylic acids: Adipic Acid and Sebacic Acid . Additionally, information on 3-Oxoadipic Acid is included to represent a keto-dicarboxylic acid, offering a broader comparative context.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of these compounds with supporting data and methodologies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Adipic Acid, Sebacic Acid, and 3-Oxoadipic Acid.

PropertyAdipic AcidSebacic Acid3-Oxoadipic Acid
IUPAC Name Hexanedioic acidDecanedioic acid3-Oxohexanedioic acid
Chemical Formula C₆H₁₀O₄[1]C₁₀H₁₈O₄[2]C₆H₈O₅
Molar Mass 146.14 g/mol [1]202.25 g/mol [2]160.12 g/mol [3]
Melting Point 152.1 °C[1]131-134.5 °C[2][4]124-125 °C[3]
Boiling Point 337.5 °C[5]294.4 °C at 100 mmHg[2][6]412.2 °C (Predicted)[3]
Water Solubility Slightly soluble (1.9 g/100 mL at 20°C)[7]Poorly soluble (0.25 g/L)[2]1,000,000 mg/L (estimated)[3]
Acidity (pKa) pKa1 = 4.41, pKa2 = 5.41[7]pKa1 = 4.720, pKa2 = 5.450[2][6]pKa = 3.13 (Predicted)[3]
Appearance White crystalline powder[1][8]White flake or powdered solid[2][4]White to off-white solid[]
Odor Odorless[8]Slightly acidic or mild characteristic smell[10]Not specified

Biological Activity and Signaling Pathways

Dicarboxylic acids play various roles in biological systems, from metabolic intermediates to signaling molecules.

Adipic Acid:

  • Metabolism: Adipic acid is not naturally abundant but can be a minor metabolite of fatty acid oxidation. Its accumulation can be an indicator of certain metabolic disorders. Side products of some industrial synthesis methods include glutaric and succinic acids[11].

  • Biological Effects: It is used as a food additive for its tartness and buffering capacity[7]. In medicine, it has been incorporated into controlled-release drug formulations to achieve pH-independent release[12]. Some studies have investigated its antibacterial activity, particularly when combined with other compounds[13].

Sebacic Acid:

  • Metabolism: Sebacic acid is a naturally occurring dicarboxylic acid and a normal urinary metabolite[6]. It can be metabolized through β-oxidation[14]. It is found in sebum, the waxy substance secreted by sebaceous glands[2].

  • Signaling Pathways: Sebacic acid has been shown to modulate inflammatory responses. Studies have indicated that it can decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA in macrophage-like cells[15]. This anti-inflammatory effect, however, did not appear to be mediated through the inhibition of the MAPK or NF-κB signaling pathways[15]. Human neutrophils can convert sebacic acid into a potent activator of pro-inflammatory cells via the OXER1 receptor, suggesting a role in inflammatory skin conditions[2].

  • Therapeutic Potential: Due to its metabolic properties, sebacic acid has been proposed as an alternative energy source in total parenteral nutrition for critically ill patients[14]. Supplementation with sebacic acid has been shown to improve fasting plasma glucose and glucose tolerance in diabetic mice[14].

3-Oxoadipic Acid:

  • Metabolism: 3-Oxoadipic acid is a key intermediate in the metabolism of the amino acids tryptophan and lysine[16]. It is part of the 3-oxoadipate pathway, which is involved in the breakdown of aromatic compounds in bacteria and other organisms[17].

  • Clinical Relevance: Elevated levels of 3-oxoadipic acid can be indicative of certain inborn errors of metabolism, such as 2-aminoadipic and 2-oxoadipic aciduria[18].

Signaling Pathway Diagram: 3-Oxoadipate Pathway

The following diagram illustrates the central role of 3-oxoadipate in the catabolism of aromatic compounds.

3-Oxoadipate_Pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Protocatechuate Protocatechuate Protocatechuate->cis_cis_Muconate Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase Oxoadipate_enol_lactone 3-Oxoadipate- enol-lactone Muconolactone->Oxoadipate_enol_lactone Muconolactone isomerase Oxoadipic_acid 3-Oxoadipic acid Oxoadipate_enol_lactone->Oxoadipic_acid Enol-lactone hydrolase Succinyl_CoA Succinyl-CoA Oxoadipic_acid->Succinyl_CoA 3-oxoadipate: succinyl-CoA transferase Acetyl_CoA Acetyl-CoA Oxoadipic_acid->Acetyl_CoA 3-oxoadipyl-CoA thiolase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Fig. 1: Simplified 3-Oxoadipate Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the analysis of these dicarboxylic acids.

Protocol 1: Synthesis of Adipic Acid from Cyclohexene

This protocol describes the oxidative cleavage of cyclohexene to produce adipic acid.

Workflow Diagram:

Fig. 2: Workflow for Adipic Acid Synthesis.

Methodology:

  • Reaction Setup: In an Erlenmeyer flask, combine cyclohexene, water, and potassium permanganate[19].

  • Oxidation: Vigorously swirl the mixture. The reaction is exothermic, and the temperature should be maintained between 35-45°C. If necessary, cool the flask in an ice-water bath[19].

  • Completion and Filtration: After the initial reaction, heat the mixture on a steam bath. Test for the presence of permanganate using a spot test on filter paper. Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate[19].

  • Isolation: Wash the filter cake with a hot sodium hydroxide solution. The filtrate is then concentrated by boiling, cooled, and acidified with concentrated hydrochloric acid to precipitate the adipic acid[19].

  • Purification: Collect the crude product by vacuum filtration and recrystallize from boiling water to obtain purified adipic acid crystals[19].

  • Analysis: Dry the final product and determine its melting point and yield[19][20].

Protocol 2: Quantification of Adipic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantitative analysis of adipic acid in a sample matrix.

Methodology:

  • Extraction: Isolate adipic acid from the sample matrix using liquid-liquid extraction with a suitable organic solvent like ethyl acetate[21].

  • Derivatization: Convert the extracted adipic acid to its more volatile methyl ester derivative using a derivatizing agent such as diazomethane. This step is crucial for GC analysis[21].

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., a silicone-based stationary phase) and a mass spectrometer detector.

  • Quantification: Use a suitable internal standard (e.g., glutaric acid) added before the extraction to accurately quantify the amount of adipic acid in the original sample[21].

Protocol 3: Synthesis of Sebacic Acid from Castor Oil

This protocol outlines a green chemistry approach for the synthesis of sebacic acid.

Methodology:

  • Saponification: Saponify castor oil to produce sodium ricinoleate.

  • Solid-Phase Cleavage: Mix sodium ricinoleate with potassium hydroxide and a catalyst (e.g., Fe₂O₃) in a tubular furnace[22].

  • Reaction: Heat the mixture under controlled temperature and pressure to induce cleavage of the ricinoleate, forming sebacate salts[22][23].

  • Isolation and Purification: Dissolve the reaction mixture in water, filter, and then acidify the filtrate with a strong acid (e.g., hydrochloric or sulfuric acid) to precipitate sebacic acid[24]. The crude product can be further purified by recrystallization.

  • Analysis: The purity of the final product can be confirmed by gas chromatography and by measuring its melting point[23].

Conclusion

While information on this compound is scarce, the comparative analysis of adipic acid and sebacic acid reveals distinct differences in their physicochemical properties and biological activities, largely influenced by their chain length. Adipic acid, a shorter-chain dicarboxylic acid, is a major industrial chemical with applications in polymer synthesis and as a food additive. Sebacic acid, a longer-chain dicarboxylic acid derived from a renewable resource, also finds use in polymers and lubricants and exhibits interesting anti-inflammatory and metabolic regulatory properties. 3-Oxoadipic acid serves as a key metabolic intermediate in the breakdown of amino acids and aromatic compounds. Further research into the properties and potential applications of less common dicarboxylic acids, such as those with keto functionalities, could unveil novel therapeutic and industrial opportunities.

References

Comparative Analysis of 8,10-Dioxoundecanoic Acid: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the biological activity of 8,10-Dioxoundecanoic acid versus similar keto acids cannot be provided at this time due to a lack of available scientific literature and experimental data on this specific compound.

Extensive searches of scientific databases and literature have yielded no specific information regarding the biological activities, associated signaling pathways, or established experimental protocols for this compound. While research exists for various other keto acids and long-chain dicarboxylic acids, direct or even indirect comparative data for this compound is absent.

General Information on Related Keto Acids and Dicarboxylic Acids

To provide a contextual understanding, this section outlines the known biological roles of broader categories of similar molecules.

Keto Acids:

Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. Their biological significance is diverse and depends on the relative positions of these groups.

  • α-Keto Acids: These are key intermediates in the metabolism of amino acids and carbohydrates. For instance, α-ketoglutarate is a crucial component of the citric acid cycle.[1][2]

  • β-Keto Acids: Acetoacetic acid is a primary example, representing a type of ketone body produced during periods of low glucose availability.[1][2] Some ketone bodies, like D-beta-hydroxybutyrate, are considered "superfuels" that can efficiently produce ATP.[3]

  • γ-Keto Acids: Levulinic acid is a representative of this group.[1]

Long-Chain Dicarboxylic Acids:

These molecules, characterized by two carboxylic acid groups, are typically formed in the body through the ω-oxidation of fatty acids, followed by metabolism via β-oxidation.[4][5] Some very-long-chain dicarboxylic acids have demonstrated anti-inflammatory properties.[6] For example, they can inhibit the production of nitric oxide stimulated by lipopolysaccharide (LPS) in human monocytes.[6]

Hypothetical Signaling Pathway and Experimental Workflow

In the absence of specific data for this compound, a hypothetical framework for investigation can be proposed based on the activities of other related compounds.

Hypothetical Signaling Pathway Investigation:

Should this compound be investigated for anti-inflammatory effects, a logical starting point would be to examine its impact on well-established inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are commonly activated by inflammatory stimuli like LPS.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription This compound This compound This compound->IKK Hypothetical Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for Assessing Anti-Inflammatory Activity:

A typical workflow to assess the anti-inflammatory potential of a novel compound like this compound would involve a series of in vitro experiments.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., Macrophages) B Treatment with This compound A->B C Inflammatory Stimulus (e.g., LPS) B->C D Measurement of Inflammatory Markers (e.g., NO, Cytokines) C->D E Western Blot for Signaling Proteins (e.g., p-IKK, p-NF-κB) C->E

Caption: General workflow for in vitro anti-inflammatory activity screening.

Due to the current lack of data, this guide cannot fulfill the request for a detailed comparison. Further research and publication of experimental results are necessary before a comprehensive analysis of this compound's biological activity can be compiled.

References

A Comparative Guide to Confirming the Purity of 8,10-Dioxoundecanoic Acid Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of experimental results and the advancement of product development. This guide provides a comparative overview of analytical methodologies for confirming the purity of 8,10-Dioxoundecanoic acid, a dicarboxylic acid containing two ketone functionalities. Due to the limited availability of specific analytical protocols for this compound, this guide presents methods successfully applied to structurally similar keto-dicarboxylic acids.

Predicted Impurities

The purity of a synthesized compound is largely influenced by the synthetic route employed. A plausible method for the synthesis of this compound could involve the oxidation of a corresponding precursor. Potential impurities could therefore include starting materials, reagents, solvents, and by-products from incomplete reactions or side reactions. Common impurities in the synthesis of dicarboxylic acids can include monofunctionalized analogs, shorter or longer chain dicarboxylic acids, and residual solvents.[1]

Comparison of Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method will depend on the available instrumentation, the required level of sensitivity, and the nature of the suspected impurities. The following table summarizes the most pertinent techniques.

Analytical MethodPrincipleStrengthsWeaknessesTypical Data Output
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution, quantitative, applicable to a wide range of compounds.May require derivatization for sensitive detection of keto acids.[2][3][4]Chromatogram showing peaks corresponding to the main compound and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.High sensitivity and specificity, provides structural information.Requires derivatization to increase volatility of the analyte.[5][6]Chromatogram and mass spectrum for each peak, allowing for identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Excitation of atomic nuclei in a magnetic field.Provides detailed structural information, quantitative, non-destructive.Lower sensitivity compared to chromatographic methods.Spectrum showing signals corresponding to different chemical environments of protons and carbons.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and O.Provides the empirical formula of the compound.Does not provide information on the nature of impurities.Percentage composition of elements.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present.Not suitable for quantification of impurities.Spectrum showing absorption bands characteristic of functional groups.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques recommended for the purity assessment of this compound.

1. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

  • Principle: This method separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For enhanced sensitivity and selectivity, especially for keto acids, pre-column derivatization with a fluorescent labeling agent is recommended.[2][3][4]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (for mobile phase modification)

    • Derivatization agent (e.g., o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB))[2][3]

    • This compound sample

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Derivatization (for fluorescence detection):

      • To an aliquot of the sample solution, add the derivatization reagent (e.g., DMB solution).[3]

      • Heat the mixture at a specific temperature and time to allow the reaction to complete (e.g., 85°C for 45 minutes).[3]

      • Cool the reaction mixture and dilute with an appropriate solvent before injection.[3]

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection: UV at 210 nm (for underivatized sample) or fluorescence with appropriate excitation and emission wavelengths for the chosen derivative.

    • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This technique separates volatile compounds in the gas phase and then detects them using a mass spectrometer, which provides information about their mass-to-charge ratio. Derivatization is necessary to make the dicarboxylic acid volatile.[5][6]

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (quadrupole or ion trap)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Reagents:

    • Derivatization reagents (e.g., BF3/n-butanol for esterification, followed by N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation)[5]

    • Solvent (e.g., dichloromethane)

    • This compound sample

  • Procedure:

    • Sample Preparation and Derivatization:

      • Accurately weigh the sample into a reaction vial.

      • Add the esterification reagent (e.g., BF3/n-butanol) and heat to form the butyl ester.[5]

      • Evaporate the excess reagent and solvent.

      • Add the silylation reagent (e.g., BSTFA) and heat to derivatize any hydroxyl groups.[5]

      • Dilute the derivatized sample with a suitable solvent before injection.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Mass Range: m/z 50-500.

    • Data Analysis: Identify the main peak corresponding to the derivatized this compound and any impurity peaks by their mass spectra. Purity is estimated by the relative peak areas.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. Both ¹H and ¹³C NMR are valuable for purity assessment.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • This compound sample

  • Procedure:

    • Sample Preparation: Dissolve an accurately weighed amount of the sample in the appropriate deuterated solvent.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Data Analysis:

      • Structural Confirmation: Verify that the observed chemical shifts, coupling constants, and integrations in the ¹H and ¹³C spectra are consistent with the structure of this compound.

      • Purity Assessment: Look for any signals that do not correspond to the main compound. The integration of these impurity signals relative to the signals of the main compound can be used to estimate the level of impurities, especially if a quantitative internal standard is used. The carboxylic acid protons typically appear as a broad singlet in the ¹H NMR spectrum, often at a chemical shift greater than 10 ppm.[7][8]

Visualizing the Purity Confirmation Workflow

The following diagram illustrates a typical workflow for confirming the purity of an this compound sample.

Purity_Confirmation_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Dissolution, Derivatization) Sample_Reception->Sample_Preparation Prepare for Analysis HPLC HPLC Analysis Sample_Preparation->HPLC Inject GCMS GC-MS Analysis Sample_Preparation->GCMS Inject NMR NMR Analysis Sample_Preparation->NMR Analyze Data_Processing Data Processing (Integration, Spectral Analysis) HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report

Caption: A logical workflow for the purity confirmation of a chemical sample.

The following diagram illustrates the signaling pathway for a decision-making process based on the initial purity assessment.

Decision_Pathway Initial_Assessment Initial Purity Assessment (e.g., HPLC Screening) Purity_Threshold Purity > 95%? Initial_Assessment->Purity_Threshold Pass Sample Passes (Proceed with Experiments) Purity_Threshold->Pass Yes Fail Sample Fails (Further Action Required) Purity_Threshold->Fail No Further_Analysis Detailed Impurity ID (GC-MS, NMR) Fail->Further_Analysis Repurification Repurification of Sample Further_Analysis->Repurification

Caption: Decision pathway based on initial purity analysis results.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of novel metabolites is a critical step in drug discovery and development. This guide provides a comparative overview of two potential high-performance analytical methods for the determination of 8,10-Dioxoundecanoic acid in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this analyte, this document presents a framework for method development, comparison, and cross-validation based on established principles for analogous keto-dicarboxylic acids.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical performance data for the two proposed analytical methods. These values are representative of what could be expected from well-optimized assays and serve as a basis for comparison.

Table 1: Comparison of Method Performance Characteristics

ParameterLC-MS/MS MethodGC-MS Method
Linearity (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Matrix Effect Assessed and minimizedNot applicable (post-extraction derivatization)
Throughput HighModerate

Table 2: Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Correlation of Results (r²) ≥ 0.90
Mean Difference (% Bias) Within ± 20%
Concordance of Quantified Samples ≥ 67% of samples within 20% of the mean

Experimental Protocols

The following are detailed, hypothetical protocols for the analysis of this compound in human plasma.

Method 1: LC-MS/MS with Derivatization

This method utilizes derivatization to enhance ionization efficiency and chromatographic retention.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled this compound).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent solution (e.g., 2-picolylamine in the presence of a coupling agent).

    • Incubate the mixture to allow the reaction to complete.

    • Quench the reaction and dilute the sample with the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Method 2: GC-MS with Derivatization

This method requires derivatization to increase the volatility of the analyte.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a structurally similar dicarboxylic acid).

    • Perform a liquid-liquid extraction.

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • Add a two-step derivatization solution. First, an oximation reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to protect the keto groups.

    • Followed by a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to derivatize the carboxylic acid group.

    • Incubate at an elevated temperature to complete the reactions.

  • GC-MS Analysis:

    • Gas Chromatograph: A GC system with a capillary column suitable for fatty acid analysis.

    • Injection: Splitless injection mode.

    • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer operating in electron ionization (EI) mode.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflows and the logical relationship of cross-validation.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle dry Evaporate to Dryness lle->dry reconstitute Reconstitute in Derivatization Reagent dry->reconstitute incubate Incubate reconstitute->incubate quench Quench and Dilute incubate->quench inject Inject into LC-MS/MS quench->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect

Caption: Proposed experimental workflow for LC-MS/MS analysis.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle dry Evaporate to Dryness lle->dry oximation Oximation of Keto Groups dry->oximation silylation Silylation of Carboxyl Group oximation->silylation incubate Incubate silylation->incubate inject Inject into GC-MS incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect

Caption: Proposed experimental workflow for GC-MS analysis.

cross_validation_logic lcms LC-MS/MS Method lcms_results LC-MS/MS Results lcms->lcms_results gcms GC-MS Method gcms_results GC-MS Results gcms->gcms_results samples Same Set of Biological Samples samples->lcms samples->gcms comparison Statistical Comparison (Correlation, Bias) lcms_results->comparison gcms_results->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Logical flow of cross-validation between two analytical methods.

"comparing the efficacy of different synthetic routes to 8,10-Dioxoundecanoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of documented synthetic routes to 8,10-Dioxoundecanoic acid, a molecule of interest for further chemical and pharmaceutical development. The efficacy of the primary reported synthetic method is presented, alongside a discussion of a potential alternative approach. This document is intended to aid researchers in selecting the most suitable synthetic strategy based on factors such as yield, reagent availability, and reaction conditions.

Comparison of Synthetic Efficacies

The following table summarizes the quantitative data for the primary synthetic route identified for this compound. At present, a complete, well-documented alternative synthetic pathway with a reported yield for direct comparison is not available in the surveyed literature.

Synthetic RouteKey ReagentsSolventReaction ConditionsYield (%)Purity/Characterization
Route 1: Alkylation of Disodioacetylacetone [1]Disodioacetylacetone, Lithium salt of 6-bromohexanoic acidNot specifiedNot specified70Melting Point: 57-58 °C
Route 2: Acylation of Meldrum's Acid Derivative (Proposed) Suberic acid monomethyl ester chloride, Meldrum's acid, Magnesium ethoxideDichloromethane, MethanolSee proposed protocolTheoreticalRequires experimental verification

Detailed Experimental Protocols

Route 1: Alkylation of Disodioacetylacetone

This method represents the most direct and highest-yielding synthesis of this compound found in the literature.[1]

Experimental Protocol:

The synthesis involves the reaction of the lithium salt of 6-bromohexanoic acid with disodioacetylacetone. While the detailed experimental parameters such as solvent, temperature, and reaction time were not fully detailed in the available literature, the reported yield is 70%.[1] The product was characterized by its melting point of 57-58 °C.[1]

Logical Workflow for Route 1:

cluster_start Starting Materials cluster_intermediates Intermediate Formation cluster_reaction Alkylation Reaction cluster_product Final Product 6-Bromohexanoic_acid 6-Bromohexanoic Acid Lithium_salt Lithium 6-bromohexanoate 6-Bromohexanoic_acid->Lithium_salt Reacts with Acetylacetone Acetylacetone Disodioacetylacetone Disodioacetylacetone Acetylacetone->Disodioacetylacetone Reacts with Base1 Lithium Hydroxide Base2 Sodium Ethoxide Reaction Alkylation Lithium_salt->Reaction Disodioacetylacetone->Reaction Product This compound Reaction->Product Forms

Caption: Synthetic workflow for Route 1.

Route 2: Acylation of a Meldrum's Acid Derivative (Proposed)

While a specific protocol for the synthesis of this compound using Meldrum's acid has not been found, this approach is a well-established method for the preparation of β-keto acids and esters.[2][3][4][5] The following is a proposed experimental protocol based on analogous reactions.

Proposed Experimental Protocol:

  • Preparation of Suberic Acid Monomethyl Ester Chloride: Suberic acid is first esterified to its monomethyl ester, and then the remaining carboxylic acid is converted to the acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • Acylation of Meldrum's Acid: Meldrum's acid is deprotonated with a base such as magnesium ethoxide in an inert solvent like dichloromethane. The suberic acid monomethyl ester chloride is then added to acylate the Meldrum's acid derivative.

  • Hydrolysis and Decarboxylation: The resulting acyl Meldrum's acid derivative is then subjected to acidic or basic hydrolysis to open the dioxinone ring, followed by decarboxylation upon heating to yield the methyl ester of this compound.

  • Final Hydrolysis: The methyl ester is then hydrolyzed to the final carboxylic acid product.

Logical Workflow for Proposed Route 2:

cluster_start Starting Materials cluster_intermediates Intermediate Formation cluster_reaction Key Reactions cluster_product Final Product Suberic_acid Suberic Acid Acid_chloride Suberic Acid Monomethyl Ester Chloride Suberic_acid->Acid_chloride Converted to Meldrums_acid Meldrum's Acid Acylation Acylation Meldrums_acid->Acylation Reagents Thionyl Chloride, Magnesium Ethoxide Acid_chloride->Acylation Acylated_Meldrums Acylated Meldrum's Acid Derivative Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Acylated_Meldrums->Hydrolysis_Decarboxylation Acylation->Acylated_Meldrums Product This compound Hydrolysis_Decarboxylation->Product Yields

Caption: Proposed workflow for Route 2.

Discussion of Alternative Synthetic Strategies

Other established synthetic methodologies for the formation of β-dicarbonyl compounds could potentially be adapted for the synthesis of this compound. These include:

  • Claisen Condensation: A crossed Claisen condensation between a suitable derivative of suberic acid (e.g., the monomethyl ester) and acetone could theoretically yield the target molecule.[6][7][8][9][10] However, controlling the self-condensation of acetone and ensuring the desired cross-condensation could present challenges.

  • Acylation of Enamines (Stork Enamine Synthesis): An enamine derived from a ketone (e.g., acetone) could be acylated with a derivative of suberic acid. This method is a powerful tool for C-C bond formation but would require careful optimization for this specific substrate.

  • Direct C-Acylation of Ketone Enolates: The direct acylation of a ketone enolate, such as the enolate of acetone, with an activated derivative of suberic acid is another possibility. This approach often requires strong bases and careful control of reaction conditions to avoid side reactions.

Conclusion

Currently, the alkylation of disodioacetylacetone with a derivative of 6-bromohexanoic acid stands as the most clearly documented and highest-yielding synthetic route to this compound. While other established methods for the synthesis of β-dicarbonyl compounds present viable theoretical alternatives, their application to this specific target molecule requires experimental validation to determine their efficacy in terms of yield, purity, and overall practicality. Researchers are encouraged to consider the proposed alternative based on Meldrum's acid chemistry as a potentially fruitful avenue for investigation.

References

Comparative Analysis of 8,10-Dioxoundecanoic Acid: In-Vitro vs. In-Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the biological activities of 8,10-Dioxoundecanoic acid. At present, there is no publicly available experimental data detailing its effects in either in-vitro or in-vivo models.

This lack of information prevents a comparative analysis of its performance, the creation of data tables, the detailing of experimental protocols, and the visualization of its potential signaling pathways as requested.

Researchers, scientists, and drug development professionals are encouraged to consider this as an unexplored area of research. Future studies could focus on:

  • Initial In-Vitro Screening: Assessing the cytotoxic, metabolic, and anti-inflammatory effects of this compound on various cell lines.

  • Target Identification: Investigating the molecular targets and signaling pathways modulated by the compound.

  • In-Vivo Efficacy and Toxicity: Evaluating the effects of this compound in animal models to understand its physiological and potential therapeutic or toxicological impact.

As new research on this compound becomes available, this guide will be updated to provide a thorough and objective comparison of its biological effects.

Spectroscopic Comparison of 8,10-Dioxoundecanoic Acid and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic characteristics of 8,10-Dioxoundecanoic acid, a dicarbonyl derivative of a long-chain carboxylic acid, and its plausible chemical precursors. Given the limited availability of direct experimental data for this compound, this document presents a predictive comparison based on established spectroscopic principles for the functional groups present in these molecules. The data herein serves as a valuable reference for researchers in organic synthesis, natural product chemistry, and drug development for identifying and characterizing these and similar compounds.

A plausible synthetic route to this compound involves the alkylation of a β-diketone with a ω-halo acid.[1] For the purpose of this guide, we will compare the target molecule with a key precursor, 6-Bromohexanoic acid , and a structural analog, 2,4-Pentanedione , to highlight the distinct spectroscopic signatures of the carboxylic acid, alkyl halide, and β-diketone functionalities.

Predicted Spectroscopic Data Comparison

The following table summarizes the predicted key spectroscopic features for this compound and its precursors. These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups.[2][3][4][5]

Spectroscopic Technique 6-Bromohexanoic Acid 2,4-Pentanedione (Diketone form) This compound
¹H NMR (ppm) ~10-13 (br s, 1H, -COOH), 3.4 (t, 2H, -CH₂Br), 2.4 (t, 2H, -CH₂COOH), 1.5-1.9 (m, 6H, other -CH₂-)~3.6 (s, 2H, -CH₂-), 2.2 (s, 6H, -CH₃)~10-13 (br s, 1H, -COOH), 3.6 (s, 1H, -COCHCO-), 2.6 (t, 2H, -CH₂CO-), 2.4 (t, 2H, -CH₂COOH), 2.2 (s, 3H, -COCH₃), 1.2-1.7 (m, 8H, other -CH₂-)
¹³C NMR (ppm) ~179 (-COOH), ~33 (-CH₂Br), ~34 (-CH₂COOH), ~24, 28, 32 (other -CH₂-)~203 (C=O), ~58 (-CH₂-), ~30 (-CH₃)~202 (C=O), ~179 (-COOH), ~58 (-COCHCO-), ~43 (-CH₂CO-), ~34 (-CH₂COOH), ~30 (-COCH₃), ~24, 25, 28, 29 (other -CH₂-)
IR (cm⁻¹) 2500-3300 (br, O-H), 1700-1725 (s, C=O), 550-650 (s, C-Br)1700-1725 (s, C=O)2500-3300 (br, O-H), 1700-1725 (s, C=O of acid), 1680-1700 (s, C=O of ketone)[2]
Mass Spec (m/z) [M]+, [M-Br]+, [M-COOH]+[M]+, [M-CH₃]+, [M-COCH₃]+[M]+, [M-H₂O]+, [M-COOH]+, [M-C₄H₅O₂]+ (from β-diketone cleavage)

Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous experimental execution. The following are generalized protocols for the acquisition of NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 0-15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of 0-220 ppm. A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is required.

  • Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. Alpha cleavage is a common fragmentation pathway for ketones.[6][7]

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound from its precursors.

G precursor1 6-Bromohexanoic Acid product This compound precursor1->product precursor2 2,4-Pentanedione intermediate Disodioacetylacetone precursor2->intermediate Deprotonation intermediate->product Alkylation reagent1 Base (e.g., NaH)

Caption: Synthetic pathway for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 8,10-Dioxoundecanoic acid against related chemical structures. Due to the limited availability of direct stability data for this compound, this document leverages experimental data from analogous compounds sharing its core functional groups: a long-chain dicarboxylic acid and a β-dicarbonyl-like system. The following sections present a summary of stability data under thermal, oxidative, and hydrolytic stress conditions, detailed experimental protocols for representative stability-indicating assays, and visualizations of relevant chemical degradation pathways.

Comparative Stability Analysis

The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, formulation, and safety profile. This compound, a molecule featuring both dicarboxylic acid and β-diketone functionalities, is susceptible to specific degradation pathways. This section benchmarks its expected stability against compounds with similar structural motifs.

Key Degradation Pathways

The primary degradation routes for molecules like this compound are anticipated to be:

  • Thermal Degradation: Primarily through decarboxylation, especially facilitated by the β-keto group.

  • Oxidative Degradation: Attack by reactive oxygen species on the carbon backbone, particularly at positions activated by the carbonyl groups.

  • Hydrolytic Degradation: Cleavage of the carbon-carbon bond within the β-dicarbonyl unit.

The following table summarizes the stability of related compounds under various stress conditions.

CompoundStructureStress ConditionObserved DegradationReference
Adipic Acid HOOC-(CH₂₄-COOHThermal (230-250 °C)Decarboxylation to cyclopentanone.[1][1]
OxidativeStable under most oxidizing conditions, but can be attacked by nitric acid at high temperatures (>180°C).[1][2][1][2]
Azelaic Acid HOOC-(CH₂₇-COOHForced Degradation (Acid, Base, Thermal, Oxidation)Stable under various stress conditions.[3][4][5][3][4][5]
Sebacic Acid HOOC-(CH₂₈-COOHThermal (TGA)Thermally stable with decomposition occurring at elevated temperatures.[6][7]
Acetylacetone CH₃-CO-CH₂-CO-CH₃Oxidative (OH radical)Oxidation yields acetic acid and methylglyoxal. The enol form is more susceptible to oxidation.[8][9][10][8][9][10]
1,3-Cyclohexanedione C₆H₈O₂GeneralUnstable on exposure to air and at high temperatures, prone to self-condensation.[11][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. The following are representative protocols for assessing the thermal, oxidative, and hydrolytic stability of dicarboxylic and keto acids.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the test compound.

Instrumentation: TGA Instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar).[12]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina crucible.[12]

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 30 mL/min.[12]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.[13]

  • Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key stability indicators.

Oxidative Stability Assessment by HPLC-UV

Objective: To quantify the degradation of the test compound under oxidative stress.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Stress Condition:

    • Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[14]

  • Sample Preparation for HPLC:

    • At specified time points, withdraw an aliquot of the stressed solution.

    • Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent).

    • Dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Method:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength appropriate for the analyte.

    • Flow Rate: Typically 1.0 mL/min.

  • Data Analysis: Quantify the remaining parent compound and any degradation products by comparing peak areas to a standard of the unstressed compound.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of the test compound in aqueous solutions at different pH values.

Procedure:

  • Stress Conditions:

    • Prepare solutions of the test compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.[14]

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period.[14]

  • Sample Preparation and Analysis:

    • At various time intervals, withdraw samples and neutralize them if necessary.

    • Analyze the samples by a suitable analytical technique, such as HPLC, to determine the extent of degradation.

Visualizing Degradation Pathways and Workflows

Understanding the sequence of events in a chemical process or experimental workflow is critical for interpretation and troubleshooting.

Logical Workflow for Forced Degradation Studies

Forced degradation studies are a systematic way to assess the intrinsic stability of a compound. The following diagram illustrates a typical workflow.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API API Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Degradation_Profile Degradation Profile & Pathway Elucidation Analysis->Degradation_Profile Report Stability Report Degradation_Profile->Report

A typical workflow for forced degradation studies.
Putative Hydrolytic Cleavage of a β-Dicarbonyl System

The β-dicarbonyl moiety is susceptible to hydrolytic cleavage, a potential degradation pathway for this compound.

Hydrolytic_Cleavage Reactant R-CO-CH2-CO-R' Products R-COOH + CH3-CO-R' Reactant->Products Hydrolysis Water + H2O

Hydrolytic cleavage of a generic β-dicarbonyl compound.
Experimental Workflow for TGA Analysis

Thermogravimetric analysis provides quantitative information on thermal stability.

TGA_Workflow Sample Weigh Sample (5-10 mg) Crucible Place in TGA Crucible Sample->Crucible TGA Run TGA Program (e.g., 10 °C/min ramp) Crucible->TGA Data Record Weight Loss vs. Temperature TGA->Data Analysis Determine Decomposition Temperature Data->Analysis

Workflow for Thermogravimetric Analysis (TGA).

References

Independent Verification of 8,10-Dioxoundecanoic Acid's Biological Targets: A Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological targets of 8,10-Dioxoundecanoic acid. At present, there is no published research identifying specific protein binding partners, enzymatic inhibitory activities, or cellular pathways directly modulated by this compound. This absence of foundational data precludes an independent verification of its biological targets and the creation of a comparative guide to alternative molecules.

The initial aim of this guide was to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against other compounds with similar biological functions. This would have involved summarizing quantitative data, detailing experimental protocols for target validation, and visualizing key signaling pathways. However, the foundational prerequisite for such a guide—the identification of one or more confirmed biological targets for this compound—is not met in the current scientific landscape.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, yielded no primary studies or reviews that have investigated the molecular mechanism of action of this compound. Consequently, information regarding its binding affinity, potency, and efficacy against any biological target is unavailable.

This lack of data makes it impossible to:

  • Present quantitative data: No binding constants (Kd, Ki), inhibition concentrations (IC50), or activation concentrations (EC50) have been published.

  • Detail experimental protocols: Without known targets, there are no established assays or experimental workflows for verification.

  • Visualize signaling pathways: The cellular pathways influenced by this compound remain unidentified.

Therefore, any attempt to create a comparison guide at this stage would be purely speculative and lack the required scientific rigor and supporting experimental data. The scientific community has not yet characterized the biological role of this compound, and as such, no independent verification of its targets can be performed. Future research is required to first identify and characterize the biological targets of this molecule before a comparative analysis can be undertaken.

Safety Operating Guide

Essential Guide to the Proper Disposal of 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 8,10-Dioxoundecanoic acid, drawing upon safety data for structurally similar compounds to establish best practices in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions:

Before proceeding with the disposal of this compound, it is crucial to handle the substance with appropriate care to minimize exposure and risk. Based on data from analogous dicarboxylic acids, this compound is anticipated to be a solid that may cause skin and eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2][3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1][5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][6]

  • Respiratory Protection: If handling fine powders or creating dust, use a NIOSH-approved respirator.[7]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Quantitative Data Summary for Analogous Dicarboxylic Acids

To provide a framework for understanding the potential hazards of this compound, the following table summarizes key quantitative data from the SDS of a structurally similar compound, Undecanedioic acid.

PropertyValueReference Compounds
Hazard Statement(s) H315: Causes skin irritationUndecanedioic Acid
H319: Causes serious eye irritationUndecanedioic Acid[4]
H335: May cause respiratory irritationUndecanedioic Acid
Signal Word WarningUndecanedioic Acid[4]
Precautionary Statement(s) P261: Avoid breathing dust/fume/gas/mist/vapors/sprayUndecanedioic Acid
P280: Wear protective gloves/protective clothing/eye protection/face protectionUndecanedioic Acid[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Undecanedioic Acid[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol is a general guideline based on best practices for similar non-hazardous solid chemical waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is contaminated with any other hazardous materials. If it is, the disposal procedure for the most hazardous component must be followed.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

2. Containerization and Labeling:

  • Container: Place the solid waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should include the full chemical name ("this compound"), the quantity of waste, and any known hazard warnings.

3. Storage:

  • Location: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Duration: Adhere to institutional and local regulations regarding the maximum time waste can be stored on-site.

4. Disposal:

  • Consult Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) office and local, state, and federal regulations to ensure full compliance.

  • Professional Disposal Service: Utilize a licensed and reputable chemical waste disposal company for the final removal and disposal of the waste. Do not dispose of this compound down the drain or in regular solid waste.[4]

Experimental Workflow for Disposal

The logical flow of the disposal process is visualized in the diagram below.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Identification - Characterize waste - Segregate from other chemicals B Step 2: Containerization & Labeling - Use a sealed, compatible container - Label with chemical name and hazards A->B C Step 3: Temporary Storage - Store in a designated, ventilated area - Adhere to storage time limits B->C D Step 4: Final Disposal - Consult EHS and local regulations - Arrange for professional disposal service C->D E Disposal Complete D->E

Caption: Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 8,10-Dioxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 8,10-Dioxoundecanoic acid. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Operational Plan: Safe Handling

Given the absence of specific toxicological data for this compound, a cautious approach is warranted. Based on the hazardous properties of structurally similar compounds, such as other dicarboxylic and keto-acids, this compound should be handled as a potential skin and eye irritant, and possibly harmful if ingested or inhaled.

1. Engineering Controls:

  • Ventilation: All handling of solid this compound that may generate dust, and all procedures involving its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental work involving this compound.

  • Training: All personnel must be trained on the potential hazards and the specific handling and emergency procedures outlined in the SOP before working with this chemical.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel only.

3. Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in any form (solid or in solution):

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where there is a higher risk of splashing.[1]

  • Hand Protection: Nitrile or butyl rubber gloves are recommended for handling acids.[1] Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed.

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned. For procedures with a significant risk of splashing, an acid-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a potential for aerosol or dust generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]

Quantitative Data

Specific occupational exposure limits for this compound have not been established. The table below provides data for related compounds to offer a conservative basis for risk assessment.

Compound/ParameterValueReference
This compound
Occupational Exposure Limit (OEL)Not EstablishedN/A
General Dicarboxylic Acids (Mixture)
Acute Oral Toxicity (Rat)Low Toxicity[2]
Skin IrritationNot irritating[3]
Eye IrritationMay cause severe damage[3]
1,3-Acetonedicarboxylic Acid (a keto-dicarboxylic acid)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[4][5]
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)[4][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Review SOP Review SOP Don PPE Don PPE Review SOP->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound, as well as any grossly contaminated items (e.g., weigh boats, contaminated paper towels), should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled, and sealed container for acidic organic waste. Do not mix with incompatible waste streams.

2. Neutralization of Aqueous Waste (for final disposal by EH&S):

  • Small quantities of aqueous solutions may be neutralized before being collected for disposal, if permitted by institutional guidelines.

  • Procedure:

    • Work in a fume hood and wear appropriate PPE.

    • Dilute the acidic waste solution by slowly adding it to a large volume of cold water.

    • Slowly add a weak base, such as sodium bicarbonate or a 1 M sodium hydroxide solution, while stirring.

    • Monitor the pH using pH paper or a calibrated pH meter.

    • Continue adding base until the pH is between 6.0 and 8.0.

    • The neutralized solution should be collected in a labeled hazardous waste container for pickup by Environmental Health & Safety (EH&S).

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material into a labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Minor Spill (Liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows or chemical absorbent pads).

    • Once absorbed, collect the material and place it in a labeled container for hazardous waste.

    • Wipe down the spill area with a decontaminating solution.

  • Major Spill:

    • Evacuate the entire laboratory.

    • Alert others in the vicinity and contact your institution's EH&S or emergency response team immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationship for Disposal

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Liquid Waste Liquid Waste Waste Generated->Liquid Waste Empty Container Empty Container Waste Generated->Empty Container Collect in Labeled\nSolid Waste Container Collect in Labeled Solid Waste Container Solid Waste->Collect in Labeled\nSolid Waste Container Collect in Labeled\nAcidic Organic Waste Container Collect in Labeled Acidic Organic Waste Container Liquid Waste->Collect in Labeled\nAcidic Organic Waste Container Triple Rinse Triple Rinse Empty Container->Triple Rinse Collect Rinsate as\nHazardous Waste Collect Rinsate as Hazardous Waste Triple Rinse->Collect Rinsate as\nHazardous Waste Dispose of Container\nas Non-Hazardous Waste Dispose of Container as Non-Hazardous Waste Triple Rinse->Dispose of Container\nas Non-Hazardous Waste

Caption: Disposal decision tree for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.